Product packaging for Fijimycin C(Cat. No.:CAS No. 1350467-23-0)

Fijimycin C

Cat. No.: B1466044
CAS No.: 1350467-23-0
M. Wt: 895 g/mol
InChI Key: KDTSWOUKAXSMRA-BSRLCFGTSA-N
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Description

Fijimycin C is a novel antibacterial depsipeptide of the etamycin class, isolated from a marine-derived Streptomyces species (strain CNS-575) collected in Fiji . This compound demonstrates significant in vitro activity against methicillin-resistant Staphylococcus aureus (MRSA) , making it a valuable tool for antimicrobial research and the development of new anti-infective agents . The molecular formula of this compound is C 44 H 62 N 8 O 12 , distinguishing it from its analogues by the presence of an additional oxygen atom . As a member of the etamycin-class depsipeptides, its mechanism of action is associated with the inhibition of bacterial protein synthesis . Structural elucidation via NMR and MS/MS reveals a complex macrocyclic structure that exists as a conformational mixture, which complicated its initial characterization . The absolute configurations of its constituent amino acids were definitively established using the Marfey’s method . Research into this compound and its biosynthetic pathway is facilitated by the identification and study of its associated gene cluster . This compound is supplied for research purposes to support investigations into novel antibiotics, mechanisms of action against drug-resistant bacteria, and the exploration of marine natural products. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H62N8O12 B1466044 Fijimycin C CAS No. 1350467-23-0

Properties

IUPAC Name

3-hydroxy-N-[(3R,6S,7R,10S,13S,16S,22R,24R)-24-hydroxy-13-(hydroxymethyl)-7,11,17,20-tetramethyl-16-(3-methylbutan-2-yl)-3-(2-methylpropyl)-2,5,9,12,15,18,21-heptaoxo-10-phenyl-8-oxa-1,4,11,14,17,20-hexazabicyclo[20.3.0]pentacosan-6-yl]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H62N8O12/c1-23(2)18-29-42(61)52-20-28(54)19-31(52)43(62)49(7)21-33(56)50(8)36(25(5)24(3)4)40(59)47-30(22-53)41(60)51(9)37(27-14-11-10-12-15-27)44(63)64-26(6)34(38(57)46-29)48-39(58)35-32(55)16-13-17-45-35/h10-17,23-26,28-31,34,36-37,53-55H,18-22H2,1-9H3,(H,46,57)(H,47,59)(H,48,58)/t25?,26-,28-,29-,30+,31-,34+,36+,37+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDTSWOUKAXSMRA-BSRLCFGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)NC(C(=O)N2CC(CC2C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)O1)C3=CC=CC=C3)C)CO)C(C)C(C)C)C)C)O)CC(C)C)NC(=O)C4=C(C=CC=N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](C(=O)N[C@@H](C(=O)N2C[C@@H](C[C@@H]2C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)O1)C3=CC=CC=C3)C)CO)C(C)C(C)C)C)C)O)CC(C)C)NC(=O)C4=C(C=CC=N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H62N8O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

895.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Origin of Fijimycin C: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fijimycin C is a naturally occurring depsipeptide belonging to the etamycin class of antibiotics.[1][2] It was discovered as a minor metabolite produced by a marine-derived actinomycete, Streptomyces sp. strain CNS-575.[1][2] This strain was isolated from a marine sediment sample collected in the waters off Nasese, Fiji.[1][2] this compound, along with its congeners Fijimycin A and B, exhibits significant in vitro antibacterial activity, notably against methicillin-resistant Staphylococcus aureus (MRSA).[1][2] This technical guide provides a comprehensive overview of the origin of this compound, detailing the isolation of the producing microorganism, the fermentation process, and the methods for extraction, purification, and structure elucidation. Additionally, the putative mechanism of action, consistent with other etamycin-class antibiotics, is described.

Discovery and Biological Source

This compound was first reported as a new natural product in 2011.[1][2] Its discovery was the result of a screening program focused on identifying new antibiotics from marine actinomycetes to combat drug-resistant pathogens like MRSA.[1][2]

Isolation of the Producing Microorganism

The bacterium responsible for the production of this compound is designated as strain CNS-575.[1][2] This strain was isolated from a marine sediment sample collected at a depth of approximately 0.5 meters from the Nasese shoreline in Viti Levu, Fiji.[1][2] The sediment was subjected to a heat-shock treatment to enrich for spore-forming bacteria like Streptomyces.[1][2]

Table 1: Quantitative Data for this compound and its Analogs

CompoundMolecular FormulaMolecular Weight (Da)Yield (mg/40L culture)MIC100 against MRSA (μg/mL)
Fijimycin AC44H62N8O11878.45654-16
Fijimycin BC42H66N8O11858.489.6>32
This compound C44H62N8O12 894.45 3.2 4-8
Etamycin AC44H62N8O11878.45Not Reported4-8

Experimental Protocols

Isolation and Cultivation of Streptomyces sp. CNS-575

Protocol for Bacterial Isolation:

  • A marine sediment sample was collected from Nasese, Viti Levu, Fiji.[1][2]

  • The sediment was heat-shocked at 55 °C for 6 minutes.[1][2]

  • The treated sediment was directly plated onto M1 agar medium (10 g starch, 4 g yeast extract, 2 g peptone, in 1 L filtered seawater) supplemented with rifampicin (0.5 µg/mL) and cycloheximide (100 µg/L) to inhibit the growth of other bacteria and fungi, respectively.[1][2]

  • The plates were incubated until bacterial colonies were observed.

  • Strain CNS-575 was identified as a Streptomyces sp. based on 16S rRNA gene sequence analysis.[1][2]

Fermentation and Extraction of this compound

Protocol for Fermentation and Extraction:

  • Streptomyces sp. CNS-575 was cultured in 40 x 1 L volumes of A1Bfe+C liquid medium (10 g starch, 4 g yeast extract, 2 g peptone, 1 g CaCO3, 40 mg Fe2(SO4)3·4H2O, 100 mg KBr per 1 L seawater).[2]

  • The cultures were incubated at 27 °C for 6 days with shaking at 215 rpm.[2]

  • At the end of the fermentation period, pre-sterilized Amberlite XAD-7 resin (20 g/L) was added to each flask to adsorb the secondary metabolites.[2]

  • The flasks were shaken for an additional two hours at a low speed.[2]

  • The resin and cell mass were collected by filtration through cheesecloth and washed with deionized water.[2]

  • The resin and cell mass were then extracted with ethyl acetate, and the organic solvent was evaporated under reduced pressure to yield a crude extract.[2]

G cluster_fermentation Fermentation cluster_extraction Extraction Inoculation Inoculation Incubation Incubation Inoculation->Incubation 40L A1Bfe+C medium 27°C, 215 rpm, 6 days Adsorption Adsorption Incubation->Adsorption Filtration Filtration Adsorption->Filtration Amberlite XAD-7 resin Washing Washing Filtration->Washing Deionized Water Solvent_Extraction Solvent_Extraction Washing->Solvent_Extraction Ethyl Acetate Evaporation Evaporation Solvent_Extraction->Evaporation Reduced Pressure Crude_Extract Crude_Extract Evaporation->Crude_Extract

Fermentation and Extraction Workflow for this compound.
Purification of this compound

Protocol for HPLC Purification:

  • The crude extract was fractionated by silica gel column chromatography using a step gradient from 10% ethyl acetate in isooctane to 15% methanol in ethyl acetate.[2]

  • The fraction containing the depsipeptides was further purified by reversed-phase High-Performance Liquid Chromatography (HPLC).[2]

  • A Phenomenex Luna C18 column (10 mm × 250 mm, 5 µm) was used with an isocratic mobile phase of 65% aqueous acetonitrile (CH3CN) at a flow rate of 2.5 mL/min.[2]

  • Detection was performed using a UV detector at 254 nm.[2]

  • This compound eluted at a retention time of 17.5 minutes under these conditions.[2]

Structure Elucidation of this compound

The planar structure of this compound was determined through a combination of High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]

HRESIMS Analysis:

  • Instrument: Thermo LTQ Orbitrap XL mass spectrometer.[2]

  • Observation: The HRESIMS data for this compound showed an [M+Na]+ ion at m/z 917.4365, which corresponds to the molecular formula C44H62N8O12.[1][2]

NMR Analysis:

  • Instruments: Varian Inova 500 MHz and 300 MHz NMR spectrometers.[2]

  • Analysis: 1D (1H) and 2D (COSY, HMBC, HSQC) NMR spectra were acquired. The analysis of these spectra allowed for the assignment of the individual amino acid and other constituent residues and their sequence within the cyclic depsipeptide structure.[1][2]

Determination of Absolute Stereochemistry (Marfey's Method):

The absolute configurations of the amino acid constituents of this compound were determined using Marfey's method. This involves the following general steps:

  • Acid Hydrolysis: The depsipeptide is hydrolyzed (e.g., with 6N HCl) to break the amide and ester bonds, releasing the individual amino acid residues.

  • Derivatization: The amino acid hydrolysate is reacted with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, L-FDAA). This chiral reagent forms diastereomeric derivatives with the D- and L-amino acids.

  • HPLC Analysis: The resulting diastereomers are separated and analyzed by reversed-phase HPLC.

  • Comparison with Standards: The retention times of the derivatized amino acids from the hydrolysate are compared with those of derivatized D- and L-amino acid standards to determine the absolute stereochemistry of each residue.

General Workflow for Marfey's Method.

Mechanism of Action

This compound belongs to the etamycin class of antibiotics, which are known to inhibit protein synthesis in bacteria.[3] While the specific molecular interactions of this compound have not been detailed, the mechanism of action for this class of compounds generally involves binding to the 50S subunit of the bacterial ribosome. This interaction interferes with the peptidyl transferase center, thereby inhibiting the elongation of the polypeptide chain during translation.

Proposed Mechanism of Action for this compound.

Conclusion

This compound is a promising antibacterial depsipeptide with a unique marine origin. The detailed protocols for its isolation, purification, and characterization provide a valuable resource for researchers in natural product chemistry and drug discovery. Further investigation into its specific interactions with the bacterial ribosome and its biosynthetic pathway could pave the way for the development of new antibiotics to combat the growing threat of antimicrobial resistance.

References

Fijimycin C: A Marine-Derived Depsipeptide with Potent Anti-MRSA Activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery, Characterization, and Biological Activity of Fijimycin C

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of multidrug-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), poses a significant threat to global public health. This has spurred the search for novel antimicrobial agents from diverse environmental niches. Marine microorganisms, particularly actinomycetes, have proven to be a prolific source of structurally unique and biologically active secondary metabolites. This technical guide provides a comprehensive overview of the discovery, structure elucidation, and antibacterial properties of this compound, a depsipeptide belonging to the etamycin class, isolated from a marine-derived Streptomyces species.

Discovery and Origin

This compound, along with its congeners Fijimycin A and B, was discovered during a screening program aimed at identifying new antibiotics from marine actinomycetes. It was isolated from the fermentation broth of Streptomyces sp. strain CNS-575, which was cultured from a marine sediment sample collected in the coastal waters of Nasese, Fiji.[1][2][3][4] This discovery highlights the potential of marine environments as a reservoir for novel therapeutic leads.

Chemical and Physical Properties

This compound is a cyclic depsipeptide, a class of compounds characterized by the presence of both peptide and ester linkages in their structure. Its molecular and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₄₄H₆₂N₈O₁₂[3]
Molecular Weight 894.44 g/mol [3]
Appearance Amorphous white powder[3][4]
Class Etamycin-class depsipeptide[1][2][3][4]

Antibacterial Activity

This compound exhibits significant in vitro antibacterial activity against various strains of methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC₁₀₀), the lowest concentration of the compound that completely inhibits visible growth, was determined against three different MRSA strains.

MRSA StrainDescriptionMIC₁₀₀ (µg/mL)Reference
ATCC33591 Hospital-associated4[3]
Sanger 252 Sequenced hospital-associated8[3]
UAMS1182 Community-associated4[3]

Experimental Protocols

This section provides a detailed description of the methodologies employed in the isolation, structure elucidation, and biological evaluation of this compound.

Fermentation and Extraction
  • Microorganism: Streptomyces sp. strain CNS-575.

  • Culture Medium: A1Bfe+C liquid medium (10 g starch, 4 g yeast extract, 2 g peptone, 1 g CaCO₃, 40 mg Fe₂(SO₄)₃·4H₂O, 100 mg KBr per 1 L of seawater).[4]

  • Fermentation Conditions: The strain was cultured in 1 L volumes of the medium at 27°C for 6 days with continuous shaking at 215 rpm.[4]

  • Extraction: At the end of the fermentation period, pre-sterilized Amberlite XAD-7 resin (20 g/L) was added to the culture to adsorb the secondary metabolites. The culture and resin were shaken for an additional two hours. The resin and cell mass were collected by filtration, washed with deionized water, and then extracted with ethyl acetate. The resulting organic extract was concentrated under reduced pressure to yield the crude extract.[4]

Isolation and Purification

The crude extract was subjected to a multi-step purification process to isolate this compound.

  • Initial Fractionation: The crude extract was fractionated using vacuum liquid chromatography (VLC) on a silica gel column with a step gradient of solvents of increasing polarity.

  • High-Performance Liquid Chromatography (HPLC): The fraction containing the fijimycins was further purified by reversed-phase HPLC.[4]

    • Column: Phenomenex Luna C18 (10 mm x 250 mm, 5 µm).[4]

    • Mobile Phase: A gradient of acetonitrile in water.

    • Detection: UV at 254 nm.[4]

    • Elution: this compound was eluted as a minor metabolite.[4]

Structure Elucidation

The planar and stereochemical structure of this compound was determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the molecular formula of this compound.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (¹H) and 2D (COSY) NMR experiments were conducted to establish the connectivity of the atoms and the amino acid sequence.[3]

  • Marfey's Method for Stereochemistry Determination:

    • Acid Hydrolysis: this compound was completely hydrolyzed into its constituent amino acids using 6 N HCl at 110°C.[3]

    • Derivatization: The amino acid hydrolysate was derivatized with 1-fluoro-2,4-dinitrophenyl-5-L-leucinamide (L-FDLA).[3]

    • LC-MS Analysis: The resulting diastereomeric derivatives were analyzed by LC-MS and their retention times were compared to those of derivatized D- and L-amino acid standards to determine the absolute configuration of each amino acid residue.[3]

Antibacterial Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) of this compound against MRSA strains was determined using the broth microdilution method.[5]

  • Preparation of Inoculum: MRSA strains were grown in a suitable broth medium to a standardized cell density (e.g., 1.5 × 10⁶ CFU/mL).[5]

  • Serial Dilutions: A two-fold serial dilution of this compound was prepared in a 96-well microtiter plate containing Mueller-Hinton broth.[5]

  • Inoculation: Each well was inoculated with the bacterial suspension.

  • Incubation: The plates were incubated at 37°C for 24 hours.[5]

  • Determination of MIC: The MIC was recorded as the lowest concentration of this compound that showed no visible bacterial growth.[5] An indicator dye such as MTT can be used to aid in the visualization of bacterial growth.[5]

Visualizations

Experimental Workflow

experimental_workflow cluster_collection Sample Collection & Strain Isolation cluster_fermentation Fermentation & Extraction cluster_purification Purification cluster_analysis Structural & Biological Analysis cluster_structure Techniques marine_sediment Marine Sediment (Fiji) streptomyces_isolation Isolation of Streptomyces sp. CNS-575 marine_sediment->streptomyces_isolation fermentation Large-Scale Fermentation streptomyces_isolation->fermentation extraction XAD-7 Resin Adsorption & Ethyl Acetate Extraction fermentation->extraction crude_extract Crude Extract extraction->crude_extract vlc VLC Fractionation crude_extract->vlc hplc Reversed-Phase HPLC vlc->hplc fijimycin_c Pure this compound hplc->fijimycin_c structure_elucidation Structure Elucidation fijimycin_c->structure_elucidation mic_assay Antibacterial Activity (MIC Assay) fijimycin_c->mic_assay nmr NMR structure_elucidation->nmr ms HRESIMS structure_elucidation->ms marfey Marfey's Method structure_elucidation->marfey

Caption: Experimental workflow for the discovery and characterization of this compound.

Proposed Biosynthetic Pathway of this compound

This compound, being a member of the etamycin class, is synthesized by a non-ribosomal peptide synthetase (NRPS) complex. This diagram illustrates a generalized model for the NRPS-mediated assembly of the this compound backbone. Each module is responsible for the incorporation of a specific amino acid.

nrps_biosynthesis A: Adenylation Domain (Substrate recognition and activation) C: Condensation Domain (Peptide bond formation) T: Thiolation Domain (Peptidyl carrier) cluster_nrps Non-Ribosomal Peptide Synthetase (NRPS) Complex module1 Module 1 A C T 3-HyPic module2 Module 2 A C T L-Thr module1->module2 module3 Module 3 A C T D-Leu module2->module3 module4 Module 4 A C T D-HyP module3->module4 module5 Module 5 A C T Sar module4->module5 module6 Module 6 A C T L-DiMeLeu module5->module6 module7 Module 7 A C T L-Ser module6->module7 module8 Module 8 A C T L-PhSar module7->module8 release Thioesterase (TE) Domain (Cyclization & Release) module8->release precursors Amino Acid Precursors precursors->module1 fijimycin_c This compound release->fijimycin_c

Caption: Proposed non-ribosomal peptide synthetase (NRPS) assembly line for this compound.

Mechanism of Action and Resistance

This compound, as a streptogramin B type antibiotic, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This diagram illustrates its mechanism of action and the known pathways of bacterial resistance to this class of antibiotics.

mechanism_of_action cluster_protein_synthesis Bacterial Protein Synthesis cluster_inhibition Mechanism of Action cluster_resistance Bacterial Resistance Mechanisms ribosome_50s 50S Ribosomal Subunit peptidyl_transferase Peptidyl Transferase Center (PTC) ribosome_50s->peptidyl_transferase elongation Polypeptide Elongation peptidyl_transferase->elongation protein Functional Protein elongation->protein fijimycin_c This compound binding Binds to 50S Subunit at PTC fijimycin_c->binding inhibition Inhibition of Peptide Bond Formation & Polypeptide Elongation binding->inhibition inhibition->elongation target_modification Target Modification (e.g., erm genes, 23S rRNA methylation) target_modification->binding Prevents Binding efflux_pumps Active Efflux Pumps (e.g., vga genes) efflux_pumps->fijimycin_c Removes from cell enzymatic_inactivation Enzymatic Inactivation (e.g., vgb genes, hydrolysis) enzymatic_inactivation->fijimycin_c Degrades

Caption: Mechanism of action of this compound and bacterial resistance pathways.

Conclusion

This compound represents a promising antibacterial agent discovered from a marine Streptomyces species. Its potent activity against MRSA warrants further investigation for its therapeutic potential. This technical guide has provided a comprehensive overview of the discovery, chemical nature, biological activity, and experimental methodologies associated with this compound. The provided visualizations offer a clear understanding of the experimental workflow, its proposed biosynthesis, and its mechanism of action and resistance. Further research into the specific biosynthetic gene cluster and potential for synthetic modification could lead to the development of new and effective treatments for infections caused by multidrug-resistant bacteria.

References

An In-depth Technical Guide to Fijimycin C: Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fijimycin C is a naturally occurring depsipeptide belonging to the etamycin class of antibiotics. Isolated from a marine-derived Streptomyces species, it exhibits significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its isolation, structure elucidation, and antimicrobial testing are presented, along with a diagrammatic representation of its proposed mechanism of action. This document aims to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antibacterial agents.

Chemical Structure and Physicochemical Properties

This compound is a cyclic depsipeptide, a class of compounds characterized by the presence of both peptide and ester bonds in their macrocyclic structure. It was first isolated from the fermentation broth of Streptomyces sp. strain CNS-575, cultured from a marine sediment sample collected in Fiji.[1][2][3]

The planar structure of this compound was elucidated through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS/MS) analysis.[1][2][3] Notably, its structure is closely related to Fijimycin A, with the key difference being the substitution of an alanine residue in Fijimycin A with a serine residue in this compound.[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C44H62N8O12[1][2][4]
Molecular Weight 895 g/mol [4]
Appearance Amorphous white powder[1][2]
Solubility Soluble in organic solvents such as methanol and DMSOInferred from isolation protocols
HRESIMS m/z [M+Na]+ 917.4365 (calculated 917.4379)[1][2]

Biological Activity and Mechanism of Action

This compound demonstrates potent antibacterial activity, particularly against Gram-positive bacteria. Its efficacy against MRSA strains highlights its potential as a lead compound for the development of new treatments for antibiotic-resistant infections.[1][2][3][5]

Antibacterial Spectrum

The minimum inhibitory concentration (MIC) values of this compound against several MRSA strains are summarized in the table below. The MIC100 values indicate the concentration at which 100% of the bacterial growth was inhibited.[1]

Bacterial StrainTypeMIC100 (µg/mL)
Staphylococcus aureus (ATCC33591)Hospital-associated MRSA4-8
Staphylococcus aureus (Sanger 252)Sequenced hospital-associated MRSA4-8
Staphylococcus aureus (UAMS1182)Community-associated MRSA8-16
Proposed Mechanism of Action

As a member of the etamycin class, which are Group B streptogramins, this compound is proposed to inhibit bacterial protein synthesis.[1][4] This inhibition is achieved by binding to the bacterial ribosome, thereby halting the process of translation and leading to bacterial cell death.[4]

FijimycinC_Mechanism cluster_bacterium Bacterial Cell FijimycinC This compound Ribosome 50S Ribosomal Subunit FijimycinC->Ribosome Binds to ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Inhibits CellDeath Bacterial Cell Death ProteinSynthesis->CellDeath Leads to

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments related to the isolation, characterization, and biological evaluation of this compound.

Fermentation and Isolation

This compound was isolated from a large-scale fermentation of Streptomyces sp. strain CNS-575.

Isolation_Workflow Start Fermentation of Streptomyces sp. CNS-575 Extraction Extraction with Ethyl Acetate Start->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract VLC Vacuum Liquid Chromatography CrudeExtract->VLC Fractions Fractionation VLC->Fractions HPLC Reversed-Phase HPLC (Phenomenex Luna C18) Fractions->HPLC FijimycinC Pure this compound HPLC->FijimycinC

Caption: General workflow for the isolation of this compound.

  • Fermentation: The Streptomyces sp. strain CNS-575 was cultured in a suitable liquid medium to allow for the production of secondary metabolites, including this compound.

  • Extraction: The fermentation broth was extracted with an organic solvent, such as ethyl acetate, to separate the organic compounds from the aqueous medium.

  • Chromatography: The crude extract was subjected to a series of chromatographic separations to purify this compound. This typically involves:

    • Vacuum Liquid Chromatography (VLC): The crude extract was first fractionated using VLC on a silica gel column.

    • High-Performance Liquid Chromatography (HPLC): Fractions containing this compound were further purified using reversed-phase HPLC. A Phenomenex Luna C18 column (10 mm x 250 mm, 5 µm) with a mobile phase of 65% aqueous acetonitrile (CH3CN) at a flow rate of 2.5 mL/min was used.[2] UV detection was performed at 254 nm.[2] this compound eluted at a retention time of 17.5 minutes under these conditions.[2]

Structure Elucidation

The chemical structure of this compound was determined using the following spectroscopic and analytical techniques:

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the molecular formula of this compound.[1][2]

  • NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMBC) NMR experiments were conducted to determine the connectivity of the atoms and the sequence of the amino acid and other constituent units.[1][2]

  • Marfey's Method: The absolute configurations of the component amino acids were established using Marfey's method, which involves derivatization of the amino acids followed by HPLC analysis.[1][2][3]

Antibacterial Susceptibility Testing

The in vitro antibacterial activity of this compound was evaluated using a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

  • Bacterial Strains: Methicillin-resistant Staphylococcus aureus (MRSA) strains, including ATCC33591, Sanger 252, and UAMS1182, were used.[1]

  • Assay Conditions: The assay was performed in 96-well microtiter plates.

  • Inoculum Preparation: Bacterial cultures were grown to a specific optical density and then diluted to a standardized concentration.

  • Compound Preparation: this compound was serially diluted in the appropriate growth medium.

  • Incubation: The bacterial inoculum was added to the wells containing the serially diluted compound. The plates were incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC was determined as the lowest concentration of this compound that completely inhibited visible bacterial growth.

Conclusion

This compound is a promising antibacterial depsipeptide with potent activity against clinically relevant MRSA strains. Its unique chemical structure, derived from a marine microorganism, makes it an attractive candidate for further investigation and development as a novel antibiotic. The detailed information on its structure, properties, and biological evaluation methods provided in this guide serves as a foundational resource for researchers in the field of infectious disease and natural product drug discovery. Further studies are warranted to explore its in vivo efficacy, safety profile, and potential for chemical modification to enhance its therapeutic properties.

References

Fijimycin C: A Technical Guide to a Marine-Derived Antibacterial Depsipeptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fijimycin C, a natural product with the molecular formula C44H62N8O12, is a member of the etamycin class of cyclic depsipeptides. Isolated from a marine-derived Streptomyces species, this molecule has demonstrated significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activity, and the experimental methodologies used for its characterization. The document is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.

Introduction

The emergence of multidrug-resistant bacteria, such as MRSA, poses a significant threat to global public health. This has intensified the search for novel antibiotics with unique mechanisms of action. Marine microorganisms have proven to be a rich source of structurally diverse and biologically active secondary metabolites. This compound, discovered from a Streptomyces sp. cultured from a marine sediment sample collected in Fiji, represents a promising lead compound in the fight against resistant pathogens.[1][2] As a member of the etamycin class, its mode of action is believed to be the inhibition of bacterial protein synthesis.

Chemical Properties and Structure Elucidation

This compound is a cyclic depsipeptide, a class of molecules characterized by the presence of at least one ester bond in the peptide ring. The molecular formula of this compound has been established as C44H62N8O12.[1][2] The planar structure and absolute stereochemistry of its constituent amino acid residues were determined using a combination of spectroscopic techniques and chemical degradation methods.

Physicochemical Data
PropertyValueReference
Molecular FormulaC44H62N8O12[1][2]
Molecular Weight894.45 g/mol Calculated
AppearanceWhite, amorphous powder[1]
Structure Elucidation Methodology

The structural determination of this compound involved a multi-step process:

G cluster_0 Isolation & Purification cluster_1 Structural Analysis Fermentation Fermentation of Streptomyces sp. Extraction Extraction from Culture Broth Fermentation->Extraction Chromatography Chromatographic Purification Extraction->Chromatography NMR 1D and 2D NMR Spectroscopy Chromatography->NMR MS High-Resolution Mass Spectrometry (HRMS) Chromatography->MS Marfey Marfey's Method Chromatography->Marfey Planar_Structure Planar_Structure NMR->Planar_Structure Connectivity Molecular_Formula Molecular_Formula MS->Molecular_Formula Elemental Composition Absolute_Configuration Absolute_Configuration Marfey->Absolute_Configuration Stereochemistry Final_Structure This compound Structure Planar_Structure->Final_Structure Molecular_Formula->Final_Structure Absolute_Configuration->Final_Structure

Figure 1: Workflow for the structure elucidation of this compound.

Biological Activity and Mechanism of Action

This compound exhibits potent antibacterial activity, primarily against Gram-positive bacteria, including various strains of MRSA.[1][2][3][4]

Antibacterial Spectrum

The primary reported activity of this compound is against MRSA. The minimum inhibitory concentration (MIC) is a key quantitative measure of its efficacy.

MRSA StrainMIC (µg/mL)Reference
ATCC 335914-16[1][2][3][4]
UAMS 11824-16[1][2][3][4]
Other MRSA strains4-16[1][2][3][4]
Mechanism of Action

As a member of the etamycin class, which are streptogramin B antibiotics, this compound is understood to inhibit bacterial protein synthesis.[2] The proposed mechanism involves binding to the 50S ribosomal subunit, thereby interfering with the elongation of the polypeptide chain.

G FijimycinC This compound BacterialCell Bacterial Cell FijimycinC->BacterialCell Enters Ribosome50S 50S Ribosomal Subunit FijimycinC->Ribosome50S Binds to BacterialCell->Ribosome50S ProteinSynthesis Protein Synthesis Ribosome50S->ProteinSynthesis Inhibits CellDeath Bacterial Cell Death ProteinSynthesis->CellDeath Leads to

Figure 2: Proposed mechanism of action for this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of this compound.

Isolation and Purification of this compound
  • Fermentation: The marine-derived Streptomyces sp. is cultured in a suitable liquid medium to promote the production of secondary metabolites.

  • Extraction: The culture broth is extracted with an organic solvent (e.g., ethyl acetate) to isolate the crude mixture of natural products.

  • Chromatography: The crude extract is subjected to a series of chromatographic techniques, such as column chromatography over silica gel or reversed-phase C18, followed by high-performance liquid chromatography (HPLC) to purify this compound.

Structure Elucidation
  • NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are acquired to determine the planar structure of the molecule, establishing the connectivity of atoms.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition, confirming the molecular formula. Tandem mass spectrometry (MS/MS) can be employed to obtain fragmentation patterns that aid in sequencing the peptide backbone.

  • Marfey's Method: To determine the absolute configuration of the amino acid residues, the purified this compound is hydrolyzed to its constituent amino acids. These are then derivatized with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA). The resulting diastereomers are analyzed by HPLC and their retention times are compared to those of derivatized amino acid standards of known configuration.

Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC)
  • Bacterial Strains: MRSA strains are grown in appropriate culture media (e.g., Mueller-Hinton broth).

  • Microdilution Method: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the MRSA strain.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.

Conclusion and Future Perspectives

This compound is a promising antibacterial depsipeptide with potent activity against MRSA. Its mechanism of action, targeting the bacterial ribosome, makes it an attractive candidate for further investigation and development. Future research should focus on elucidating the detailed molecular interactions with the ribosomal binding site, exploring its efficacy in in vivo models of infection, and investigating potential for chemical modification to enhance its pharmacokinetic and pharmacodynamic properties. The detailed methodologies provided in this guide are intended to facilitate further research into this and other novel antibacterial agents.

References

Mechanism of action of Fijimycin C against MRSA

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action of Fijimycin C against Methicillin-Resistant Staphylococcus aureus (MRSA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a member of the etamycin class of cyclic depsipeptides, has demonstrated significant antibacterial activity against Methicillin-Resistant Staphylococcus aureus (MRSA), a pathogen of critical concern in both hospital and community settings. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action against MRSA. While direct experimental evidence for its precise molecular target in S. aureus is still emerging, a compelling hypothesis points towards the inhibition of the caseinolytic protease C1 (ClpC) ATPase, a key component of the bacterial protein homeostasis machinery. This guide summarizes the available quantitative data, details relevant experimental protocols, and presents visual representations of the hypothesized mechanism and associated experimental workflows to support further research and drug development efforts in this area.

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant global health threat due to its resistance to a broad spectrum of antibiotics. The urgent need for novel therapeutics with unique mechanisms of action has driven the exploration of natural products. This compound, isolated from a marine-derived Streptomyces species, has been identified as a potent anti-MRSA agent[1][2][3]. As a depsipeptide belonging to the etamycin class, its structural complexity offers a unique scaffold for antibacterial drug design[1]. This guide delves into the specifics of its action, providing a foundational resource for researchers in the field.

Quantitative Data on Antibacterial Activity

This compound exhibits potent in vitro activity against various MRSA strains. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's efficacy. The MIC100 values for this compound against three distinct MRSA strains are summarized in the table below.

MRSA Strain Strain Type This compound MIC100 (µg/mL) Reference
ATCC 33591Hospital-associated4[1]
Sanger 252Hospital-associated16[1]
UAMS 1182Community-associated4[1]

Hypothesized Mechanism of Action: Targeting the ClpC ATPase

While the direct molecular target of this compound in MRSA has not been definitively elucidated in the available literature, a strong hypothesis based on the mechanism of action of related cyclic peptide antibiotics suggests that it targets the ClpC ATPase[4][5][6].

The Clp (Caseinolytic protease) machinery is essential for protein homeostasis in bacteria, playing a crucial role in refolding and degrading misfolded or aggregated proteins. In S. aureus, the ClpC ATPase is a critical component of this system, providing the energy for substrate unfolding and translocation into the ClpP proteolytic chamber for degradation[1][7][8]. The ClpCP complex is also involved in stress tolerance and virulence[1][6][7].

The proposed mechanism of action for this compound involves the following steps:

  • Binding to ClpC: this compound is hypothesized to bind to the N-terminal domain of the ClpC ATPase.

  • Dysregulation of ATPase Activity: This binding event is thought to dysregulate the ATPase activity of ClpC. This could manifest as either inhibition or hyper-activation of ATP hydrolysis.

  • Uncoupling of Proteolysis: The dysregulation of the ATPase function uncouples it from the proteolytic activity of the ClpP subunit. This leads to a failure in the proper processing of protein substrates.

  • Accumulation of Misfolded Proteins and Cellular Stress: The disruption of protein homeostasis results in the accumulation of toxic misfolded proteins, leading to cellular stress and ultimately, bacterial cell death.

This mechanism is supported by studies on other cyclic peptide antibiotics like lassomycin and ecumicin, which have been shown to target the ClpC1 ATPase in Mycobacterium tuberculosis[9][10][11]. Given the conservation of the Clp system across bacterial species, it is plausible that this compound employs a similar strategy against MRSA.

Fijimycin_C_Mechanism_of_Action cluster_MRSA_Cell MRSA Cell FijimycinC This compound ClpC ClpC ATPase FijimycinC->ClpC Binds and Dysregulates ClpP ClpP Protease ClpC->ClpP Uncouples from DegradedPeptides Degraded Peptides ClpP->DegradedPeptides Normal Degradation MisfoldedProteins Misfolded Proteins MisfoldedProteins->ClpC Substrate for Degradation CellDeath Cell Death MisfoldedProteins->CellDeath Accumulation leads to

Hypothesized mechanism of this compound action against MRSA.

Detailed Experimental Protocols

To facilitate further research into the mechanism of action of this compound and related compounds, this section provides detailed protocols for key in vitro assays.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of this compound against MRSA strains[3][9][12].

Materials:

  • MRSA isolates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 isolated colonies of the MRSA strain.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of this compound:

    • Prepare a series of two-fold dilutions of this compound in CAMHB in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should span the expected MIC.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the antibiotic dilutions, as well as to a growth control well (containing only CAMHB and inoculum).

    • Include a sterility control well containing only CAMHB.

  • Incubation:

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the unaided eye or a plate reader.

MIC_Determination_Workflow start Start prep_inoculum Prepare MRSA Inoculum (0.5 McFarland) start->prep_inoculum inoculate_plate Inoculate Plate with MRSA Suspension prep_inoculum->inoculate_plate dilute_antibiotic Serially Dilute this compound in 96-well plate dilute_antibiotic->inoculate_plate incubate Incubate at 37°C for 16-20h inoculate_plate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Workflow for MIC determination by broth microdilution.

Time-Kill Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antibiotic over time[7][13][14].

Materials:

  • MRSA isolate

  • CAMHB

  • This compound

  • Sterile culture tubes

  • Spectrophotometer

  • Agar plates for colony counting

Procedure:

  • Inoculum Preparation:

    • Prepare an overnight culture of the MRSA strain in CAMHB.

    • Dilute the overnight culture in fresh CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL.

  • Assay Setup:

    • Prepare culture tubes with CAMHB containing this compound at various concentrations (e.g., 1x, 2x, 4x MIC).

    • Include a growth control tube without any antibiotic.

  • Inoculation and Incubation:

    • Inoculate each tube with the prepared bacterial suspension.

    • Incubate all tubes at 37°C with shaking.

  • Sampling and Viable Cell Counting:

    • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.

    • Perform serial dilutions of the aliquots in sterile saline.

    • Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

    • Plot the log10 CFU/mL versus time for each concentration of this compound and the growth control. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.

ClpC ATPase Activity Assay

This assay measures the ATP hydrolysis activity of ClpC and can be used to determine if this compound inhibits this function. This protocol is based on a coupled-enzyme assay that links ATP hydrolysis to the oxidation of NADH[4][14][15].

Materials:

  • Purified S. aureus ClpC protein

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 20 mM MgCl₂, 1 mM DTT)

  • ATP

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • This compound

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation:

    • In a microplate well or cuvette, prepare a reaction mixture containing the assay buffer, PEP, NADH, PK, and LDH.

  • Addition of ClpC and Inhibitor:

    • Add the purified ClpC protein to the reaction mixture.

    • For inhibitor studies, add this compound at various concentrations. Include a control without the inhibitor.

  • Initiation of Reaction:

    • Initiate the reaction by adding ATP.

  • Measurement of ATPase Activity:

    • Immediately begin monitoring the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis by ClpC.

  • Data Analysis:

    • Calculate the initial velocity of the reaction for each condition.

    • Determine the effect of this compound on the ATPase activity of ClpC.

Coupled enzyme assay for measuring ClpC ATPase activity.

Conclusion and Future Directions

This compound is a promising anti-MRSA agent with potent in vitro activity. While its precise mechanism of action is yet to be fully elucidated, the available evidence strongly suggests that it functions by targeting and dysregulating the ClpC ATPase in S. aureus. This disruption of protein homeostasis represents a valuable and relatively underexplored therapeutic strategy for combating MRSA infections.

Future research should focus on:

  • Direct Target Identification: Confirming the direct binding of this compound to S. aureus ClpC using techniques such as thermal shift assays, surface plasmon resonance, or co-crystallization.

  • Elucidation of Downstream Effects: Investigating the specific cellular consequences of ClpC inhibition in MRSA, including the profile of accumulated proteins and the activation of stress responses.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to optimize its potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy: Assessing the therapeutic potential of this compound in animal models of MRSA infection.

A deeper understanding of the molecular interactions between this compound and its target will be instrumental in the development of a new class of antibiotics to address the growing challenge of antimicrobial resistance.

References

Fijimycin C: A Deep Dive into a Novel Bacterial Protein Synthesis Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The rise of antibiotic-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), presents a formidable challenge to global public health. This necessitates the discovery and development of novel antibacterial agents with unique mechanisms of action. Fijimycin C, a naturally derived depsipeptide of the etamycin class, has emerged as a promising candidate. Isolated from a marine-derived Streptomyces sp., this compound demonstrates significant antibacterial activity by inhibiting bacterial protein synthesis. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, mechanism of action, antibacterial potency, and the experimental protocols used for its characterization.

Introduction

This compound is a cyclic depsipeptide antibiotic isolated from the fermentation broth of Streptomyces sp. (strain CNS-575), cultured from a marine sediment sample collected in Fiji.[1][2][3] It belongs to the etamycin (or virginiamycin B/streptogramin B) class of antibiotics, which are known to be potent inhibitors of bacterial protein synthesis.[3][4] Its activity against multidrug-resistant pathogens like MRSA makes it a compound of significant interest for further investigation and development.[1][2] This document serves as a technical resource, consolidating the available data on this compound and providing detailed methodologies for its study.

Physicochemical Properties

This compound was isolated as a white, amorphous powder.[1] Its structure was elucidated through a combination of high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1][3] The absolute configurations of its amino acid constituents were determined using Marfey's method.[1][2]

PropertyValueReference
Molecular Formula C₄₄H₆₂N₈O₁₂[1]
Molecular Weight 895 g/mol [4]
Class Etamycin-class Depsipeptide[1]
Origin Marine-derived Streptomyces sp.[1][4]
Appearance White, amorphous solid[1]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound exerts its antibacterial effect by targeting and inhibiting the process of protein synthesis within the bacterial cell.[4] As a member of the etamycin/streptogramin B class, its mechanism involves binding to the 50S subunit of the bacterial ribosome.[2][3][5] This binding event occurs at or near the peptidyl transferase center (PTC), sterically hindering the progression of the nascent polypeptide chain through the ribosomal exit tunnel.[5][6] This effectively stalls the elongation phase of translation, leading to a cessation of protein production and ultimately inhibiting bacterial growth (bacteriostatic effect).[3][4] This selective targeting of the bacterial 70S ribosome (composed of 50S and 30S subunits) over eukaryotic 80S ribosomes is a key factor in its therapeutic potential.[7]

cluster_ribosome Bacterial 70S Ribosome 50S 50S Subunit 30S 30S Subunit mRNA mRNA E_site E Site P_site P Site A_site A Site tRNA_E tRNA Exit Exit tRNA_E->Exit Exits tRNA_P tRNA tRNA_P->tRNA_E Translocation exit_tunnel Peptide Exit Tunnel tRNA_P->exit_tunnel tRNA_A aa-tRNA tRNA_A->A_site tRNA_A->tRNA_P Peptide Bond Formation polypeptide Growing Polypeptide Chain polypeptide->tRNA_P FijimycinC This compound FijimycinC->50S Inhibition BLOCKS Inhibition->exit_tunnel Incoming aa-tRNA Incoming aa-tRNA Incoming aa-tRNA->tRNA_A Binds to A-site

Fig. 1: Mechanism of Action of this compound.

Antibacterial Spectrum and Potency

This compound has demonstrated significant in vitro antibacterial activity against clinically relevant strains of methicillin-resistant Staphylococcus aureus (MRSA).[1] The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's potency, representing the lowest concentration that completely inhibits visible bacterial growth.[8][9]

Bacterial StrainTypeMIC₁₀₀ (µg/mL)Reference
S. aureus ATCC33591Hospital-Associated MRSA32[1]
S. aureus Sanger 252Hospital-Associated MRSAn/a[1]
S. aureus UAMS1182Community-Associated MRSA8[1]
Note: MIC₁₀₀ values represent the lowest drug concentration inhibiting 100% of bacterial growth. "n/a" indicates data not available in the cited source for this specific compound-strain combination.

Experimental Methodologies

This section details the key experimental protocols used in the isolation, characterization, and evaluation of this compound.

Isolation and Purification of this compound

The isolation of this compound from the marine-derived Streptomyces sp. CNS-575 involves a multi-step process of extraction and chromatographic purification.[1][3]

Fermentation 1. Large-Scale Fermentation (40L culture of Streptomyces sp. CNS-575) Adsorption 2. Adsorption (Amberlite XAD-7HP resin added to broth) Fermentation->Adsorption Harvest 3. Harvest & Wash (Filter through cheesecloth, wash with DI water) Adsorption->Harvest Extraction 4. Acetone Extraction (Soak resin/cell mass in acetone for 2h) Harvest->Extraction Concentration 5. Concentration (Remove acetone under vacuum) Extraction->Concentration Crude_Extract Crude Extract (8.6 g) Concentration->Crude_Extract Column_Chromatography 6. Silica Gel Column Chromatography (Step gradient elution) Crude_Extract->Column_Chromatography Fractionation 7. Fraction Collection (Collect 9 fractions) Column_Chromatography->Fractionation HPLC 8. Reversed-Phase HPLC (Purify depsipeptide-containing fraction) Fractionation->HPLC Pure_Compound This compound (3.2 mg) HPLC->Pure_Compound

Fig. 2: Workflow for the Isolation of this compound.

Protocol:

  • Fermentation & Adsorption : A 40 L culture of Streptomyces sp. strain CNS-575 is grown. Amberlite XAD-7HP resin is added to the fermentation broth to adsorb the secondary metabolites.[1]

  • Harvesting : The resin and cell mass are collected by filtration through cheesecloth and washed with deionized (DI) water to remove salts.[1]

  • Extraction : The resin, cell mass, and cheesecloth are soaked in acetone for 2 hours. The acetone extract is then filtered.[1][3]

  • Concentration : The solvent is removed from the filtrate under vacuum to yield a solid crude extract.[1][3]

  • Fractionation : The crude extract is fractionated by silica gel open column chromatography using a step gradient from 10% ethyl acetate in isooctane to 15% methanol in ethyl acetate.[1]

  • Purification : The fraction containing the depsipeptides is subjected to reversed-phase High-Performance Liquid Chromatography (HPLC) for final purification, yielding pure this compound.[1][3]

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium.[10][11][12]

start Start prep_antibiotic 1. Prepare this compound Stock Solution (Dissolve in appropriate solvent, e.g., DMSO) start->prep_antibiotic serial_dilute 2. Serial Dilution (Perform 2-fold dilutions in a 96-well plate with cation-adjusted Mueller-Hinton Broth) prep_antibiotic->serial_dilute inoculate 4. Inoculate Plate (Add standardized bacterial suspension to each well) serial_dilute->inoculate prep_inoculum 3. Prepare Bacterial Inoculum (Grow MRSA strain to log phase, adjust to 0.5 McFarland standard) prep_inoculum->inoculate incubate 5. Incubation (Incubate at 37°C for 18-24 hours) inoculate->incubate read_mic 6. Read Results (Determine lowest concentration with no visible bacterial growth) incubate->read_mic end MIC Value read_mic->end start Start prep_lysate 1. Prepare Bacterial Cell-Free Extract (Contains ribosomes, tRNAs, factors, etc.) start->prep_lysate prep_reaction 2. Assemble Reaction Mix (Add buffer, amino acids, energy source, and reporter mRNA, e.g., luciferase) prep_lysate->prep_reaction add_compound 3. Add Test Compound (Add varying concentrations of this compound or control inhibitors) prep_reaction->add_compound incubate 4. Incubation (Incubate at 30-37°C to allow translation) add_compound->incubate measure 5. Measure Reporter Activity (Add luciferase substrate and measure luminescence with a luminometer) incubate->measure analyze 6. Analyze Data (Compare luminescence in treated vs. untreated samples to determine % inhibition) measure->analyze end Confirmation of Inhibition analyze->end

References

The Biological Activity Spectrum of Fijimycin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fijimycin C is a recently discovered depsipeptide belonging to the etamycin class of antibiotics.[1][2] Isolated from a marine-derived Streptomyces sp., this natural product has demonstrated significant potential as an antibacterial agent.[1][2] This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its antibacterial spectrum, mechanism of action, and the experimental protocols used for its evaluation.

Antibacterial Activity

The most well-characterized biological activity of this compound is its potent antibacterial action against methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Quantitative assessment of this activity has been determined through Minimum Inhibitory Concentration (MIC) assays.

Quantitative Antibacterial Data

The MIC₁₀₀ values of this compound against three distinct MRSA strains are summarized in the table below. These values represent the concentration of the compound required to inhibit 100% of the visible growth of the bacterial isolates.

MRSA StrainTypeThis compound MIC₁₀₀ (µg/mL)
ATCC 33591Hospital-Associated16
Sanger 252Hospital-Associated8
UAMS 1182Community-Associated4

Data sourced from Sun et al., 2011.

Experimental Protocol: Broth Microdilution MIC Assay

The antibacterial activity of this compound was determined using a broth microdilution method, following the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of MRSA strains.

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • MRSA strains (e.g., ATCC 33591, Sanger 252, UAMS 1182)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation:

    • Aseptically pick several colonies of the MRSA strain from an agar plate and suspend them in saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of this compound:

    • In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in CAMHB to achieve a range of desired concentrations.

    • Ensure each well contains 50 µL of the diluted compound.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well containing the diluted this compound, bringing the total volume to 100 µL.

    • Include a positive control (wells with bacteria and no drug) and a negative control (wells with media only) on each plate.

  • Incubation:

    • Incubate the microtiter plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum_Prep Prepare MRSA Inoculum (0.5 McFarland) Inoculation Inoculate plate with MRSA suspension Inoculum_Prep->Inoculation Serial_Dilution Serially Dilute this compound in 96-well plate Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Read_Plate Visually inspect for bacterial growth Incubation->Read_Plate Determine_MIC Identify lowest concentration with no growth (MIC) Read_Plate->Determine_MIC

Broth microdilution workflow for MIC determination.

Mechanism of Action

This compound is a member of the etamycin class of antibiotics, which are classified as streptogramin B antibiotics. The mechanism of action for this class of compounds is the inhibition of bacterial protein synthesis.

Streptogramin B antibiotics bind to the 50S subunit of the bacterial ribosome. This binding event interferes with the elongation of polypeptide chains and leads to the premature release of incomplete peptides, ultimately halting protein production and bacterial growth.

mechanism_of_action cluster_ribosome Bacterial Ribosome 50S 50S Subunit Peptide Growing Peptide Chain 50S->Peptide elongates Inhibition Inhibition 50S->Inhibition 30S 30S Subunit mRNA mRNA mRNA->30S binds tRNA Aminoacyl-tRNA tRNA->50S delivers amino acid Fijimycin_C This compound Fijimycin_C->50S binds to Inhibition->Peptide Release Premature release of incomplete peptides Inhibition->Release

Inhibition of bacterial protein synthesis by this compound.

Broader Biological Activity Spectrum

While the primary characterization of this compound has been its anti-MRSA activity, its classification as an etamycin suggests a potentially broader spectrum of biological activities. Other members of the etamycin class have been reported to exhibit:

  • Activity against other Gram-positive bacteria: Including Mycobacterium tuberculosis.[4][]

  • Activity against some Gram-negative bacteria. [6]

  • Antifungal activity. [4]

  • Cytotoxic activity: Some natural products from Streptomyces have shown cytotoxic effects against cancer cell lines.

It is important to note that these activities have not yet been specifically confirmed for this compound. Further research is required to fully elucidate its biological activity spectrum. A study on etamycin, a closely related compound, showed it to be non-cytotoxic at concentrations more than 20-fold above its MIC against MRSA.[6]

Summary and Future Directions

This compound is a promising antibacterial agent with potent activity against clinically relevant MRSA strains. Its mechanism of action, through the inhibition of bacterial protein synthesis, is well-understood for its class of antibiotics. The full spectrum of its biological activity, including potential antifungal, and broader antibacterial effects, remains an area for future investigation. The detailed experimental protocols provided herein serve as a foundation for further research and development of this compound as a potential therapeutic agent.

References

Understanding the Depsipeptide Structure of Fijimycin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fijimycin C is a cyclic depsipeptide belonging to the etamycin class of antibiotics, isolated from a marine-derived Streptomyces sp.[1][2][3]. Its structure has been elucidated through a combination of spectroscopic techniques, revealing a complex macrocyclic architecture composed of amino and hydroxy acids[1]. This document provides an in-depth technical overview of the core structure of this compound, including its physicochemical properties, biological activity, and the experimental methodologies used for its characterization.

Core Structure Elucidation of this compound

The determination of the planar structure and stereochemistry of this compound involved a multi-step process relying on nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS/MS), and chiral analysis using Marfey's method.

Spectroscopic and Spectrometric Analysis

The molecular formula of this compound was established as C₄₄H₆₂N₈O₁₂ based on high-resolution electrospray ionization mass spectrometry (HRESIMS) data, which showed an [M+Na]⁺ ion at m/z 917.4365 (calculated for C₄₄H₆₂N₈O₁₂Na, 917.4379)[1]. This composition indicated one additional oxygen atom compared to its analogue, Fijimycin A[1].

One- and two-dimensional NMR spectroscopic data were instrumental in identifying the constituent amino and hydroxy acid residues. Analysis of the ¹H and COSY NMR spectra of this compound revealed a key difference from Fijimycin A: the presence of a serine (Ser) residue in place of an alanine (Ala) residue. This was deduced from a spin system that included an amide proton doublet at δ 7.29, a methine at δ 5.27, and a methylene group at δ 3.82 and 3.93, along with an OH multiplet at δ 4.89[1].

Stereochemical Assignment

The absolute configurations of the amino acid components of the Fijimycins were established using Marfey's method[1][2][3]. This involved the acid hydrolysis of the depsipeptide to its constituent amino acids, followed by derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA) and subsequent HPLC analysis to compare the retention times with those of authentic standards.

Physicochemical and Biological Properties

This compound is an amorphous white powder[1]. Like other members of the Fijimycin family, it exists as a complex mixture of amide conformational isomers in solution, which can complicate spectroscopic analysis[1][2][3].

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₄₄H₆₂N₈O₁₂[1][4]
Molecular Weight895 g/mol [4]
HRESIMS [M+Na]⁺Obs: 917.4365, Calc: 917.4379[1]

Table 2: In Vitro Antibacterial Activity of this compound against Methicillin-Resistant Staphylococcus aureus (MRSA)

MRSA StrainMIC₁₀₀ (µg/mL)Reference
ATCC33591 (Hospital-associated)4–16[1][2]
Sanger 252 (Hospital-associated)4–16[1]
UAMS1182 (Community-associated)4–16[1]

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the characterization of this compound, based on the published literature[1].

Isolation and Purification of this compound
  • Fermentation: The marine-derived Streptomyces sp. (strain CNS-575) was cultured in a fermentation broth.

  • Extraction: The crude fermentation extract was prepared for further separation.

  • Chromatography: The extract was subjected to reversed-phase High-Performance Liquid Chromatography (HPLC) using a Phenomenex Luna C18 column (10 mm x 250 mm, 5 µm).

  • Elution: this compound was eluted using a mobile phase of 65% aqueous acetonitrile (CH₃CN) at a flow rate of 2.5 mL/min, with UV detection at 254 nm. This compound had a retention time of 17.5 minutes. From this process, 3.2 mg of this compound was obtained[2].

Structure Elucidation Workflow

G cluster_isolation Isolation & Purification cluster_data Data Interpretation Fermentation Fermentation of Streptomyces sp. CNS-575 Extraction Crude Extract Preparation Fermentation->Extraction HPLC Reversed-Phase HPLC Extraction->HPLC HRESIMS HRESIMS Analysis HPLC->HRESIMS NMR 1D & 2D NMR Spectroscopy HPLC->NMR Marfey Marfey's Method HPLC->Marfey MolFormula Molecular Formula Determination HRESIMS->MolFormula PlanarStruc Planar Structure Assignment NMR->PlanarStruc Stereochem Absolute Stereochemistry Marfey->Stereochem

Caption: Workflow for the isolation and structure elucidation of this compound.

Marfey's Method for Stereochemical Analysis
  • Hydrolysis: A sample of this compound was hydrolyzed to its constituent amino acids.

  • Derivatization: The amino acid hydrolysate was treated with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA).

  • HPLC Analysis: The resulting diastereomeric derivatives were analyzed by HPLC.

  • Comparison: The retention times of the derivatives from the this compound hydrolysate were compared with those of authentic L- and D-amino acid standards derivatized with L-FDAA to determine the absolute stereochemistry of each amino acid residue.

Minimum Inhibitory Concentration (MIC) Assay
  • Bacterial Strains: Three strains of methicillin-resistant Staphylococcus aureus (MRSA) were used: ATCC33591, Sanger 252, and UAMS1182.

  • Assay Conditions: The in vitro antibacterial activity of this compound was assessed to determine the minimum inhibitory concentration required to completely inhibit bacterial growth (MIC₁₀₀).

  • Data Analysis: The concentration range at which this compound exhibited strong antibiotic activity was determined to be 4–16 µg/mL for the tested MRSA strains[1][2].

Signaling Pathways and Mode of Action

While the specific signaling pathways affected by this compound are not detailed in the initial characterization, its structural similarity to the etamycin class of antibiotics suggests a likely mode of action involving the inhibition of bacterial protein synthesis[4]. Etamycin antibiotics are known to target the 50S ribosomal subunit, thereby interfering with peptide bond formation.

This compound This compound Bacterial Ribosome (50S Subunit) Bacterial Ribosome (50S Subunit) This compound->Bacterial Ribosome (50S Subunit) binds to Protein Synthesis Protein Synthesis Bacterial Ribosome (50S Subunit)->Protein Synthesis inhibition of Bacterial Growth Inhibition Bacterial Growth Inhibition Protein Synthesis->Bacterial Growth Inhibition leads to

Caption: Postulated mechanism of action for this compound.

Conclusion

This compound is a structurally interesting depsipeptide with significant antibacterial activity against clinically relevant MRSA strains. Its characterization provides a basis for further investigation into its therapeutic potential and for the development of novel antibiotics based on its scaffold. The detailed experimental protocols and structural data presented here serve as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug discovery.

References

Preliminary In Vitro Profile of Fijimycin C: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the initial in vitro studies conducted on Fijimycin C, a novel depsipeptide antibiotic. The document collates available quantitative data, details the experimental protocols employed in its preliminary assessment, and presents visual workflows to elucidate the key processes in its investigation.

Introduction

This compound is a naturally occurring depsipeptide isolated from a marine-derived actinomycete, Streptomyces sp. strain CNS-575, which was collected from marine sediment in Fiji.[1][2][3] Belonging to the etamycin class of antibiotics, this compound has demonstrated notable antibacterial activity against clinically significant pathogens.[1][2][3] This document serves as a centralized resource for researchers engaged in the exploration of novel antimicrobial agents.

Quantitative Antimicrobial Activity

Preliminary in vitro studies have focused on evaluating the antibacterial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) required to inhibit 100% of bacterial growth (MIC100) was determined for three distinct MRSA strains. For comparative purposes, the activities of Fijimycin A and Etamycin A were also assessed.

Table 1: In Vitro Antibacterial Activity of this compound and Related Compounds against MRSA Strains

CompoundMRSA Strain ATCC33591 (Hospital-Associated) MIC100 (µg/mL)MRSA Strain Sanger 252 (Hospital-Associated) MIC100 (µg/mL)MRSA Strain UAMS1182 (Community-Associated) MIC100 (µg/mL)
This compound 16816
Fijimycin A848
Etamycin A321632

Data sourced from Sun et al., 2011.[1][2][3][4]

Experimental Protocols

The following sections provide a detailed description of the methodologies utilized in the isolation, characterization, and antimicrobial evaluation of this compound.

Fermentation and Isolation of this compound

The production of this compound was achieved through fermentation of Streptomyces sp. strain CNS-575. The subsequent extraction and isolation process involved multiple chromatographic steps to yield the pure compound.

Experimental Workflow for this compound Isolation

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification A Streptomyces sp. (CNS-575) Culture in A1Bfe+C Liquid Medium B Incubation at 27°C for 6 days with shaking (215 rpm) A->B C Addition of Amberlite XAD-7 Resin B->C Adsorption of Metabolites D Collection of Resin and Cell Mass by Filtration C->D E Washing with DI Water D->E F Elution with Organic Solvents E->F G Crude Extract F->G H Silica Gel Chromatography G->H I HPLC Purification H->I J Pure this compound I->J

Caption: Workflow for the fermentation, extraction, and purification of this compound.

Structural Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques.

  • Mass Spectrometry : High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the molecular formula of this compound.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H) and 2D (COSY, HMBC) NMR experiments were conducted to elucidate the planar structure and amino acid sequence of the depsipeptide.[1][2]

  • Marfey's Method : The absolute configurations of the amino acid residues were established using Marfey's method.[1][2][3]

Antimicrobial Susceptibility Testing

The in vitro antibacterial activity of this compound was assessed using a standardized broth microdilution method to determine the MIC100 values.

Experimental Workflow for MIC100 Determination

G cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Serial Dilutions of this compound C Inoculate Microtiter Plate Wells with MRSA and this compound A->C B Prepare Standardized Inoculum of MRSA Strains B->C D Incubate at 37°C for 16-20 hours C->D E Visually Inspect for Bacterial Growth D->E F Determine MIC100: Lowest concentration with no visible growth E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC100).

Mechanism of Action and Signaling Pathways

Currently, there is no published data detailing the specific mechanism of action of this compound or the signaling pathways it may affect. As a member of the etamycin class of depsipeptides, it is plausible that its mode of action involves the inhibition of bacterial protein synthesis, a characteristic of other members of this class. However, this remains to be experimentally verified for this compound. Further research is required to elucidate the precise molecular targets and cellular effects of this compound.

Conclusion

This compound has emerged as a promising antibacterial agent with potent in vitro activity against MRSA. The methodologies for its production, isolation, and initial antimicrobial characterization have been established. Future research should prioritize elucidating its mechanism of action and exploring its potential for further development as a therapeutic agent.

References

Methodological & Application

Application Note: Isolation and Purification of Fijimycin C from Streptomyces sp. CNS-575

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the isolation and purification of Fijimycin C, a depsipeptide with significant antibacterial activity, from the fermentation broth of Streptomyces sp. strain CNS-575.[1][2] The methodologies outlined below are based on established procedures and are intended to guide researchers in obtaining this compound for further study and development.[1]

Overview of the Process

The isolation and purification of this compound involves a multi-step process that begins with the fermentation of the marine-derived Streptomyces sp. CNS-575.[1][3] Following fermentation, the secondary metabolites are adsorbed onto a resin, extracted using an organic solvent, and then subjected to a two-step chromatographic purification process.[1] The initial purification is achieved through silica gel open column chromatography, followed by a final purification step using reversed-phase high-performance liquid chromatography (RP-HPLC) to yield pure this compound.[1]

Data Summary

The quantitative data from the isolation and purification process are summarized in the tables below for clarity and easy comparison.

Table 1: Yields at Each Stage of Purification

Purification Stage Starting Material Recovered Material Yield
Fermentation & Extraction 40 L Culture of Streptomyces sp. CNS-575 Crude Acetone Extract 8.6 g[1][3]
Silica Gel Chromatography 8.6 g Crude Acetone Extract Fraction Six (Depsipeptide-rich) 3.9 g[1]

| Reversed-Phase HPLC | 3.9 g Fraction Six | Purified this compound | 3.2 mg[1] |

Table 2: RP-HPLC Parameters and Results for this compound Isolation

Parameter Specification
Chromatography System Reversed-Phase High-Performance Liquid Chromatography
Column Phenomenex Luna C18 (10 mm × 250 mm, 5 µm particle size)[1]
Mobile Phase 65% aqueous Acetonitrile (CH3CN)[1]
Flow Rate 2.5 mL/min[1]
UV Detection Wavelength 254 nm[1][3]
Retention Time of this compound 17.5 minutes[1]
Physical Appearance Amorphous white powder[1][3]

| Molecular Formula | C44H62N8O12[1][3] |

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the complete isolation and purification process.

3.1 Part 1: Fermentation of Streptomyces sp. CNS-575

  • Strain and Culture Medium:

    • The producing organism is Streptomyces sp. strain CNS-575, isolated from a marine sediment sample.[1][3]

    • Prepare the liquid medium (A1Bfe+C), which consists of 10 g starch, 4 g yeast extract, 2 g peptone, 1 g CaCO₃, 40 mg Fe₂(SO₄)₃·4H₂O, and 100 mg KBr per 1 liter of seawater.[1][3]

  • Fermentation Conditions:

    • Inoculate 40 separate 1-liter volumes of the A1Bfe+C medium.[1][3]

    • Incubate the cultures at 27 °C for 6 days with constant shaking at 215 rpm.[1][3]

3.2 Part 2: Extraction of Crude Fijimycin Complex

  • Adsorption of Metabolites:

    • At the end of the 6-day fermentation period, add pre-sterilized Amberlite XAD-7 resin to each culture flask at a concentration of 20 g/L.[1][3]

    • Continue to shake the flasks at a low speed for an additional two hours to allow for the adsorption of extracellular secondary metabolites onto the resin.[1][3]

  • Harvesting and Extraction:

    • Collect the resin and cell mass by filtering the entire culture volume through cheesecloth.[1][3]

    • Wash the collected material with deionized (DI) water to remove salts.[1][3]

    • Soak the resin, cell mass, and cheesecloth in acetone for 2 hours.[1][3]

    • Filter the acetone extract to remove solid materials.[1]

    • Remove the acetone from the filtrate under vacuum to yield the solid crude extract. From a 40 L culture, approximately 8.6 g of solid material is expected.[1][3]

3.3 Part 3: Chromatographic Purification of this compound

  • Step 3.1: Silica Gel Open Column Chromatography (Initial Fractionation)

    • Apply the entire crude acetone extract (8.6 g) to a silica gel open column.[1][3]

    • Elute the column using a step gradient mobile phase, starting with 10% ethyl acetate in isooctane and gradually increasing the polarity to 15% methanol in ethyl acetate.[1][3]

    • Collect the eluent in fractions. This process should yield approximately nine distinct fractions.[1]

    • Identify the fraction containing the desired depsipeptides. Fraction six, weighing around 3.9 g, has been reported to contain Fijimycins A, B, and C.[1]

  • Step 3.2: Reversed-Phase HPLC (Final Purification)

    • Dissolve the depsipeptide-containing fraction (Fraction six, 3.9 g) in a suitable solvent for HPLC injection.[1]

    • Subject the sample to reversed-phase HPLC using the parameters outlined in Table 2.[1]

    • Collect the eluent corresponding to the peak at a retention time of approximately 17.5 minutes. This peak represents this compound.[1]

    • Evaporate the solvent from the collected fraction to obtain pure this compound as an amorphous white powder.[1]

Visualization of the Workflow

The diagram below illustrates the complete experimental workflow for the isolation and purification of this compound.

Fijimycin_C_Isolation_Workflow Workflow for this compound Isolation and Purification cluster_0 Fermentation & Extraction cluster_1 Purification Fermentation 1. Fermentation of Streptomyces sp. CNS-575 (40L Culture, 6 days, 27°C) Adsorption 2. Adsorption with XAD-7 Resin Fermentation->Adsorption Extraction 3. Acetone Extraction Adsorption->Extraction Crude_Extract Crude Extract (8.6 g) Extraction->Crude_Extract Si_Gel 4. Silica Gel Column Chromatography (Step Gradient Elution) Crude_Extract->Si_Gel Fraction_6 Fraction Six (3.9 g) Si_Gel->Fraction_6 RP_HPLC 5. Reversed-Phase HPLC (65% aq. Acetonitrile) Fraction_6->RP_HPLC Fijimycin_C Purified this compound (3.2 mg) RP_HPLC->Fijimycin_C

Caption: Experimental workflow for this compound purification.

References

Application Notes and Protocols for Fijimycin C Production from Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the fermentation, extraction, and quantification of Fijimycin C, a depsipeptide antibiotic, from Streptomyces sp. CNS-575. The methodologies are compiled from published research and established practices for Streptomyces fermentation.

Introduction

Fijimycins are a class of etamycin-related depsipeptides with significant antibacterial activity, notably against methicillin-resistant Staphylococcus aureus (MRSA).[1] Produced by the marine-derived actinomycete, Streptomyces sp. CNS-575, these compounds represent promising candidates for further drug development. This document outlines the key procedures for the reproducible laboratory-scale production of this compound.

Data Presentation: Fermentation and Yield

The following tables summarize the quantitative data associated with the fermentation of Streptomyces sp. CNS-575 for the production of Fijimycins.

Table 1: Fermentation Medium Composition (A1Bfe+C Medium) [2][3]

ComponentConcentration (g/L)
Starch10
Yeast Extract4
Peptone2
Calcium Carbonate (CaCO₃)1
Ferric Sulfate (Fe₂(SO₄)₃·4H₂O)0.04
Potassium Bromide (KBr)0.1
Seawaterto 1 L

Table 2: Fermentation Parameters [2][3]

ParameterValue
Producing StrainStreptomyces sp. CNS-575
Culture Volume1 L (in 2.8 L Fernbach flasks)
Temperature27 °C
Agitation215 rpm
Incubation Time6 days

Table 3: Yield of Fijimycins from a 40 L Fermentation [2][3]

ProductYield (mg)
Crude Acetone Extract8600
Fijimycin A65
Fijimycin B9.6
This compound 3.2

Experimental Protocols

Inoculum Preparation (Seed Culture)

This protocol describes the preparation of a seed culture of Streptomyces sp. CNS-575 to inoculate the production medium.

Materials:

  • A well-sporulated agar plate of Streptomyces sp. CNS-575

  • Seed culture medium (e.g., Tryptic Soy Broth (TSB) or the production medium A1Bfe+C)

  • Sterile baffled Erlenmeyer flasks

  • Sterile distilled water or saline with a wetting agent (e.g., 0.05% Tween 80)

  • Sterile loops or swabs

Procedure:

  • Aseptically scrape the surface of a mature (7-14 days old) agar culture of Streptomyces sp. CNS-575 to harvest spores and mycelial fragments.

  • Suspend the harvested biomass in a small volume of sterile distilled water or saline.

  • Use this suspension to inoculate a baffled Erlenmeyer flask containing the seed culture medium. A typical inoculum volume is 2-5% (v/v).

  • Incubate the seed culture at 27-30°C with shaking at 200-250 rpm for 2-3 days, or until dense growth is observed.[4]

Fermentation for this compound Production

This protocol outlines the main fermentation process for the production of this compound.

Materials:

  • Seed culture of Streptomyces sp. CNS-575

  • Production medium (A1Bfe+C, see Table 1)

  • Sterile baffled Fernbach flasks (e.g., 2.8 L)

  • Incubator shaker

Procedure:

  • Prepare the A1Bfe+C production medium and sterilize by autoclaving.

  • Inoculate the production medium with the seed culture to a final concentration of 5-10% (v/v).

  • Incubate the culture at 27°C with shaking at 215 rpm for 6 days.[2][3]

Extraction of Fijimycins using Amberlite XAD-7 Resin

This protocol describes the in-situ extraction of the produced Fijimycins from the fermentation broth.

Materials:

  • Fermentation broth

  • Amberlite XAD-7 resin

  • Cheesecloth

  • Deionized water

  • Acetone

Procedure:

  • At the end of the 6-day fermentation period, add pre-sterilized Amberlite XAD-7 resin to the culture broth at a concentration of 20 g/L.[2][3]

  • Continue shaking the flasks at a low speed for an additional two hours to allow for the adsorption of the secondary metabolites onto the resin.[2][3]

  • Harvest the resin and cell mass by filtering the entire culture through cheesecloth.[2][3]

  • Wash the collected resin and cell mass with deionized water to remove salts.[2][3]

  • Soak the resin, cell mass, and cheesecloth in acetone for 2 hours to elute the adsorbed compounds.[3]

  • Filter the acetone extract and remove the solvent under vacuum to obtain the crude extract.[3]

Purification of this compound

This section provides a summary of the purification steps to isolate this compound from the crude extract.

  • Silica Gel Chromatography: The crude acetone extract is first fractionated by silica gel open column chromatography. A step gradient from 10% ethyl acetate in isooctane to 15% methanol in ethyl acetate is used for elution.[2][3]

  • Reversed-Phase HPLC: The fraction containing the depsipeptides is then subjected to reversed-phase high-performance liquid chromatography (RP-HPLC) for further purification.[2][3]

    • Column: Phenomenex Luna C18 (10 mm × 250 mm, 5 µm)

    • Mobile Phase: 65% aqueous acetonitrile (CH₃CN)

    • Flow Rate: 2.5 mL/min

    • Detection: UV at 254 nm

    • Under these conditions, this compound elutes at approximately 17.5 minutes.[2][3]

Quantification of this compound by HPLC

A validated HPLC method is crucial for the accurate quantification of this compound in fermentation broths and purified samples.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., Phenomenex Luna C18, 4.6 mm × 250 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient system of acetonitrile and water (or a suitable buffer like formic acid or ammonium acetate in water). The exact ratio should be optimized for baseline separation of this compound from other components. Based on the purification protocol, a starting point could be 65% acetonitrile in water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: 254 nm.

  • Standard Curve: Prepare a series of standard solutions of purified this compound of known concentrations. Generate a standard curve by plotting the peak area against the concentration.

  • Sample Preparation: Dilute the crude extract or fermentation broth sample in the mobile phase and filter through a 0.22 µm syringe filter before injection.

  • Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the standard curve.

Visualization of Workflows and Pathways

Experimental Workflow for this compound Production

Fijimycin_C_Production_Workflow cluster_Inoculum Inoculum Preparation cluster_Fermentation Fermentation cluster_Extraction Extraction cluster_Purification Purification Spore_Stock Streptomyces sp. CNS-575 Spore Stock Seed_Culture Seed Culture (TSB or A1Bfe+C, 2-3 days) Spore_Stock->Seed_Culture Inoculation Production_Flask Production Fermentation (A1Bfe+C Medium, 6 days) Seed_Culture->Production_Flask Inoculation (5-10%) Resin_Addition In-situ Adsorption (Amberlite XAD-7) Production_Flask->Resin_Addition Harvesting Filtration Resin_Addition->Harvesting Elution Acetone Elution Harvesting->Elution Crude_Extract Crude Extract Elution->Crude_Extract Silica_Chrom Silica Gel Chromatography Crude_Extract->Silica_Chrom RP_HPLC Reversed-Phase HPLC Silica_Chrom->RP_HPLC Fijimycin_C Purified this compound RP_HPLC->Fijimycin_C

Caption: Experimental workflow for this compound production.

Generalized Biosynthetic Pathway for Depsipeptides in Streptomyces

Caption: Generalized NRPS-mediated depsipeptide biosynthesis.

Signaling Pathways Regulating Antibiotic Production in Streptomyces

Antibiotic_Regulation Nutrient_Limitation Nutrient Limitation (e.g., Phosphate, Nitrogen) Global_Regulators Global Regulatory Proteins (e.g., PhoP, AfsR) Nutrient_Limitation->Global_Regulators Growth_Phase Transition to Stationary Phase Growth_Phase->Global_Regulators Pathway_Specific_Regulator Pathway-Specific Activator (e.g., SARP) Global_Regulators->Pathway_Specific_Regulator Activation Biosynthetic_Genes Fijimycin Biosynthetic Gene Cluster Pathway_Specific_Regulator->Biosynthetic_Genes Transcriptional Activation Fijimycin_C_Production This compound Production Biosynthetic_Genes->Fijimycin_C_Production

Caption: Regulation of antibiotic synthesis in Streptomyces.

References

Application Notes and Protocols for Antibacterial Susceptibility Testing of Fijimycin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the antibacterial susceptibility of Fijimycin C, a member of the etamycin class of depsipeptide antibiotics. The primary methods described are Broth Microdilution, for determining the Minimum Inhibitory Concentration (MIC), and the Kirby-Bauer Disk Diffusion method, for assessing the zone of inhibition.

Principle

This compound, like other streptogramin B antibiotics, inhibits bacterial growth by targeting protein synthesis.[1][2] This class of antibiotics binds to the 50S ribosomal subunit, interfering with the elongation of polypeptide chains and leading to the premature release of incomplete peptides.[1][3] Understanding the susceptibility of various bacterial strains to this compound is crucial for evaluating its potential as a therapeutic agent.

Data Presentation

The antibacterial activity of this compound has been evaluated against several strains of methicillin-resistant Staphylococcus aureus (MRSA). The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values, representing the lowest concentration of the drug that completely inhibits visible bacterial growth.[4][5][6][7]

Bacterial StrainTypeMIC (µg/mL)
Staphylococcus aureus ATCC33591Hospital-Associated MRSA32
Staphylococcus aureus Sanger 252Hospital-Associated MRSANot Available
Staphylococcus aureus UAMS1182Community-Associated MRSA8

Note: The original research identified these values as MIC100, indicating 100% inhibition of bacterial growth.[4]

Experimental Protocols

The following protocols are adapted from established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), for general antibacterial susceptibility testing.[8][9][10][11] Researchers should validate these adapted protocols for their specific experimental conditions.

Protocol 1: Broth Microdilution for MIC Determination

This method determines the minimum concentration of this compound that inhibits the visible growth of a bacterial isolate.

Materials:

  • This compound (amorphous white powder)[4]

  • Appropriate solvent for this compound (e.g., DMSO or methanol)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)

  • Sterile saline or broth for inoculum preparation

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in an appropriate solvent. The paper on the isolation of this compound mentions its solubility in methanol.[4]

  • Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a bacterial inoculum suspension from 3-5 isolated colonies grown on a non-selective agar plate. Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard.[12]

  • Inoculation: Dilute the standardized inoculum in CAMHB so that each well of the microtiter plate will receive a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation: Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.

Protocol 2: Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of a bacterial isolate to this compound by measuring the diameter of the zone of growth inhibition around a drug-impregnated disk.[8][12]

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Appropriate solvent for this compound

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper for measuring zone diameters

Procedure:

  • Disk Preparation: Prepare sterile filter paper disks impregnated with a known concentration of this compound. The optimal concentration will need to be determined empirically.

  • Inoculum Preparation: As described in the broth microdilution protocol, prepare a bacterial inoculum suspension adjusted to a 0.5 McFarland standard.[12]

  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees between each streaking to ensure even coverage.[13][14]

  • Disk Application: Aseptically apply the this compound-impregnated disks to the surface of the inoculated MHA plate. Gently press each disk to ensure complete contact with the agar.[13]

  • Incubation: Invert the MHA plates and incubate at 35°C ± 2°C for 16-24 hours.

  • Result Interpretation: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The interpretation of the zone size (susceptible, intermediate, or resistant) requires the establishment of standardized interpretive criteria, which are not yet available for this compound.

Visualizations

Signaling Pathway: Inhibition of Bacterial Protein Synthesis by this compound

Fijimycin_C_Mechanism cluster_ribosome Bacterial 70S Ribosome 50S_Subunit 50S Subunit P_Site P Site Incomplete_Peptide Prematurely Released Incomplete Peptide 50S_Subunit->Incomplete_Peptide Causes Premature Release of 30S_Subunit 30S Subunit A_Site A Site E_Site E Site (Exit) Polypeptide_Chain Growing Polypeptide Chain P_Site->Polypeptide_Chain Elongates Fijimycin_C This compound Fijimycin_C->50S_Subunit Binds to tRNA Aminoacyl-tRNA tRNA->A_Site Enters mRNA mRNA mRNA->30S_Subunit Binds Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Incomplete_Peptide->Protein_Synthesis_Inhibition

Caption: Mechanism of action of this compound.

Experimental Workflow: Broth Microdilution for MIC Determination

Broth_Microdilution_Workflow A Prepare this compound Stock Solution B Perform Serial Dilutions in 96-Well Plate A->B D Inoculate Wells with Bacterial Suspension B->D C Prepare Bacterial Inoculum (0.5 McFarland Standard) C->D E Incubate at 35°C for 16-20 hours D->E F Visually Inspect for Growth E->F G Determine MIC (Lowest concentration with no growth) F->G

Caption: Broth microdilution workflow.

Logical Relationship: Susceptibility Testing Methods

Susceptibility_Testing_Methods AST Antibacterial Susceptibility Testing Dilution Dilution Methods AST->Dilution Diffusion Diffusion Methods AST->Diffusion Broth_Micro Broth Microdilution Dilution->Broth_Micro Kirby_Bauer Kirby-Bauer (Disk Diffusion) Diffusion->Kirby_Bauer MIC Quantitative Result (MIC) Broth_Micro->MIC Zone Qualitative/Semi-quantitative Result (Zone of Inhibition) Kirby_Bauer->Zone

Caption: Types of susceptibility testing.

References

Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assay of Fijimycin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fijimycin C is a natural depsipeptide belonging to the etamycin class of antibiotics, isolated from a marine-derived Streptomyces sp.[1][2][3] It has demonstrated significant in vitro antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital and community-acquired infections.[1][3] These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, a standardized and widely accepted technique for antimicrobial susceptibility testing. The provided protocols are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Data Presentation

The following table summarizes the known MIC values for this compound against various strains of Methicillin-Resistant Staphylococcus aureus (MRSA).

Bacterial StrainStrain TypeMIC (µg/mL)
ATCC 33591Hospital-Associated MRSA32
Sanger 252Sequenced Hospital-Associated MRSANot Available
UAMS 1182Community-Associated MRSA8

Data sourced from Sun et al., 2011.[1]

Experimental Protocols

Principle of the Broth Microdilution MIC Assay

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This is achieved by challenging a standardized bacterial inoculum with a serial dilution of the antimicrobial agent in a liquid growth medium. The MIC is determined after a specified incubation period by observing the lowest concentration of the agent that prevents visible turbidity.

Materials and Reagents
  • This compound (powder)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB, sterile)

  • Sterile 96-well microtiter plates (U-bottom)

  • Sterile reservoir basins

  • Multichannel pipette (50-200 µL)

  • Single-channel pipettes (various volumes)

  • Sterile pipette tips

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or McFarland turbidity standards (0.5 McFarland)

  • MRSA strains (e.g., ATCC 33591, UAMS 1182)

  • Sterile saline (0.85% NaCl)

  • Positive control antibiotic (e.g., Vancomycin)

  • Negative control (no antimicrobial agent)

  • Sterility control (no bacteria)

Experimental Workflow Diagram

MIC_Workflow Experimental Workflow for MIC Assay prep_fijimycin Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions of this compound in Microtiter Plate prep_fijimycin->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Microtiter Plate with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read and Record MIC Values incubate->read_results

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Step-by-Step Protocol

1. Preparation of this compound Stock Solution:

  • Accurately weigh a small amount of this compound powder.

  • Dissolve the powder in sterile DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.

    • Note: The choice of solvent and concentration may need to be optimized based on the solubility of the specific batch of this compound.

2. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the MRSA strain.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate. This is typically a 1:100 dilution of the standardized suspension.

3. Serial Dilution of this compound:

  • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate, except for the first column.

  • Prepare an intermediate dilution of the this compound stock solution in CAMHB.

  • Add 200 µL of the intermediate this compound dilution to the first well of each row to be tested. This will be the highest concentration.

  • Using a multichannel pipette, perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and continuing this process across the plate to the desired final concentration. Discard 100 µL from the last column of the dilution series.

4. Inoculation of the Microtiter Plate:

  • Add 100 µL of the standardized bacterial inoculum (prepared in Step 2) to each well containing the serially diluted this compound. This will bring the final volume in each well to 200 µL and dilute the antimicrobial concentration by half.

  • Controls:

    • Positive Control: Add 100 µL of a known antibiotic (e.g., Vancomycin) at a relevant concentration and 100 µL of the bacterial inoculum.

    • Negative (Growth) Control: Add 100 µL of CAMHB and 100 µL of the bacterial inoculum.

    • Sterility Control: Add 200 µL of CAMHB only (no bacteria or antimicrobial).

5. Incubation:

  • Cover the microtiter plate with a lid to prevent evaporation.

  • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

6. Reading and Interpreting Results:

  • After incubation, visually inspect the wells for turbidity (bacterial growth).

  • The MIC is the lowest concentration of this compound at which there is no visible growth. This can be observed as a clear well compared to the turbid growth in the negative control well.

  • The sterility control well should remain clear. The negative control well should be turbid.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound, as a member of the etamycin class of antibiotics, is a streptogramin A type antibiotic. Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding event interferes with two critical steps in translation:

  • Inhibition of Peptidyl Transferase Activity: this compound binds to the peptidyl transferase center (PTC) on the 50S ribosomal subunit. This binding sterically hinders the correct positioning of the aminoacyl-tRNA in the A-site, thereby preventing the formation of a peptide bond between the growing polypeptide chain and the incoming amino acid.

  • Obstruction of the Nascent Peptide Exit Tunnel: The binding of this compound can also obstruct the exit tunnel through which the newly synthesized polypeptide chain emerges from the ribosome. This blockage leads to premature termination of translation.

The synergistic action with streptogramin B type antibiotics, which also bind to the 50S subunit but at a different site, can lead to a bactericidal effect.

Signaling Pathway Diagram

Mechanism_of_Action Mechanism of Action of this compound cluster_ribosome Bacterial 70S Ribosome 50S_subunit 50S Subunit Peptidyl_transferase_center Peptidyl Transferase Center (PTC) 50S_subunit->Peptidyl_transferase_center Exit_tunnel Nascent Peptide Exit Tunnel 50S_subunit->Exit_tunnel 30S_subunit 30S Subunit mRNA mRNA A_site A-site Peptide_bond_formation Peptide Bond Formation A_site->Peptide_bond_formation P_site P-site P_site->Peptide_bond_formation E_site E-site Fijimycin_C This compound Fijimycin_C->50S_subunit Binds to Inhibition Inhibition Fijimycin_C->Inhibition Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A_site Enters Protein_elongation Protein Elongation Peptide_bond_formation->Protein_elongation Bacterial_growth_inhibition Inhibition of Bacterial Growth Protein_elongation->Bacterial_growth_inhibition Inhibition->Exit_tunnel Obstructs Inhibition->Peptide_bond_formation Inhibition->Bacterial_growth_inhibition

Caption: this compound inhibits bacterial protein synthesis.

References

Application Notes and Protocols for Fijimycin C in Antibiotic-Resistant Bacteria Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fijimycin C is a member of the etamycin class of depsipeptide antibiotics, isolated from a marine-derived Streptomyces sp.[1]. Like other streptogramin B antibiotics, this compound is a potent inhibitor of bacterial protein synthesis. These application notes provide detailed protocols for evaluating the efficacy of this compound against antibiotic-resistant bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), and for investigating its mechanism of action.

Data Presentation

In Vitro Activity of this compound and Etamycin A against MRSA Strains

The following table summarizes the Minimum Inhibitory Concentration (MIC₁₀₀) values of this compound and the related compound Etamycin A against three different strains of MRSA. The MIC₁₀₀ represents the lowest concentration of the drug that inhibits 100% of bacterial growth.

CompoundMRSA Strain ATCC33591 (Hospital-Associated)MRSA Strain Sanger 252 (Hospital-Associated)MRSA Strain UAMS1182 (Community-Associated)
This compound 32 µg/mLNot Available8 µg/mL
Etamycin A 16 µg/mL16 µg/mL4 µg/mL

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of this compound against MRSA and other susceptible bacteria.[2][3][4]

Materials:

  • This compound

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • 96-well microtiter plates

  • MRSA strains (e.g., ATCC 33591)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to a final concentration of 1280 µg/mL. Further dilutions should be made in sterile MHB.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the MRSA strain.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of a 64 µg/mL working solution of this compound in MHB to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10. This will create a concentration range from 32 µg/mL to 0.0625 µg/mL.

    • Well 11 will serve as the growth control (no antibiotic).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 2.5 x 10⁵ CFU/mL.

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. Growth can be assessed visually or by reading the optical density at 600 nm (OD₆₀₀) with a microplate reader.

In Vitro Protein Synthesis Inhibition Assay

This assay determines the effect of this compound on bacterial protein synthesis using a cell-free transcription-translation system.[5][6][7]

Materials:

  • This compound

  • E. coli S30 cell-free extract system for transcription/translation

  • Plasmid DNA encoding a reporter protein (e.g., luciferase or β-galactosidase)

  • Amino acid mixture (including a radiolabeled amino acid, e.g., [³⁵S]-methionine, or a fluorescent substrate for the reporter protein)

  • Appropriate buffers and energy sources (provided with the cell-free system)

  • Scintillation counter or fluorometer/luminometer

Procedure:

  • Assay Setup:

    • In a microcentrifuge tube, combine the S30 extract, buffer, amino acid mixture, and plasmid DNA according to the manufacturer's instructions.

    • Prepare a series of reactions with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µg/mL).

    • Include a positive control (no antibiotic) and a negative control (e.g., a known protein synthesis inhibitor like chloramphenicol).

  • Incubation:

    • Incubate the reactions at 37°C for 1-2 hours.

  • Measurement of Protein Synthesis:

    • Radiolabeled Method: Precipitate the newly synthesized proteins using trichloroacetic acid (TCA), collect the precipitate on a filter, and measure the incorporated radioactivity using a scintillation counter.

    • Reporter Protein Method: Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase) and measure the resulting signal (luminescence or fluorescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of protein synthesis inhibition for each concentration of this compound relative to the positive control.

    • Determine the IC₅₀ value, which is the concentration of this compound that inhibits protein synthesis by 50%.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare this compound Stock Solution C Serial Dilution of This compound in 96-Well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Plate with Bacterial Suspension B->D C->D E Incubate at 35°C for 16-20 hours D->E F Read Results Visually or with Plate Reader E->F G Determine MIC F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Proposed Mechanism of Action of this compound

Caption: this compound inhibits protein synthesis by binding to the 50S ribosomal subunit.

References

Application Notes: Fijimycin C for Research on Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fijimycin C is a novel depsipeptide of the etamycin class, isolated from a marine-derived Streptomyces sp.[1][2][3]. It has demonstrated significant in vitro antibacterial activity against multiple strains of methicillin-resistant Staphylococcus aureus (MRSA), a pathogen of growing concern in both hospital and community settings[1]. These notes provide essential data and protocols for researchers investigating the anti-MRSA properties of this compound.

Mechanism of Action

This compound belongs to the etamycin class of antibacterial cyclic depsipeptides[1]. While the precise mechanism of this compound has not been fully elucidated, compounds in this class are generally known to act as protein synthesis inhibitors. Further research is required to determine the specific molecular target and signaling pathways affected by this compound in MRSA.

Data Presentation: Anti-MRSA Activity of Fijimycins

The antibacterial activity of this compound and related compounds was evaluated against three distinct MRSA strains: a hospital-associated strain (ATCC33591), a sequenced hospital-associated strain (Sanger 252), and a community-associated strain (UAMS1182)[1]. The data below represents the Minimum Inhibitory Concentration (MIC₁₀₀), which is the lowest concentration of the antibiotic that completely inhibits visible growth of the microorganism[1][3][4].

Table 1: MIC₁₀₀ Values of Fijimycins and Etamycin A against MRSA Strains

Compound MRSA Strain ATCC33591 (µg/mL) MRSA Strain Sanger 252 (µg/mL) MRSA Strain UAMS1182 (µg/mL)
Fijimycin A 8 4 8
Fijimycin B 32 16 32
This compound 16 8 16
Etamycin A 8 4 4

Data sourced from Sun et al., 2011[1].

Experimental Protocols

The following are standardized protocols for assessing the antibacterial activity of this compound against MRSA. These are based on established methods for antimicrobial susceptibility testing[5][6].

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol details the quantitative assessment of this compound's activity by determining its MIC value against MRSA strains.

Materials

  • This compound stock solution (e.g., in DMSO)

  • MRSA strain(s) of interest (e.g., ATCC 33591)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile saline solution (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic (e.g., Vancomycin)

  • Negative control (vehicle, e.g., DMSO)

Equipment

  • Incubator (35°C ± 2°C)[7]

  • Spectrophotometer or densitometer

  • Micropipettes and sterile tips

  • Vortex mixer

  • Biological safety cabinet

Procedure

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the MRSA strain.

    • Suspend the colonies in sterile saline or PBS.

    • Vortex thoroughly to create a smooth suspension.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Microtiter Plate:

    • Dispense 50 µL of CAMHB into each well of a 96-well plate.

    • Create a serial two-fold dilution of this compound. Start by adding 100 µL of the stock solution (at 2x the highest desired final concentration) to the first well.

    • Transfer 50 µL from the first well to the second, mix, and continue this serial dilution across the plate, discarding the final 50 µL from the last well. This will leave 50 µL in each well with serially diluted compound.

    • Include wells for a positive control (e.g., Vancomycin), a negative/sterility control (broth only), and a growth control (inoculum in broth with vehicle).

  • Inoculation:

    • Add 50 µL of the final bacterial inoculum (prepared in Step 1) to each well (except the sterility control well). This brings the total volume in each well to 100 µL.

  • Incubation:

    • Cover the plate and incubate at 35°C for 16-20 hours in ambient air[7][8].

  • Reading Results:

    • Following incubation, examine the plate for bacterial growth (indicated by turbidity).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

Protocol 2: Disk Diffusion Susceptibility Test (Kirby-Bauer Method)

This protocol provides a qualitative assessment of MRSA susceptibility to this compound.

Materials

  • This compound solution

  • Sterile filter paper disks (6 mm diameter)

  • MRSA strain(s) of interest

  • Mueller-Hinton Agar (MHA) plates

  • Sterile saline solution (0.85% NaCl) or PBS

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Control antibiotic disks (e.g., cefoxitin 30 µg for MRSA identification)[9]

Equipment

  • Incubator (35°C ± 2°C)[7]

  • Forceps

  • Ruler or caliper

Procedure

  • Inoculum Preparation:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in Protocol 1, Step 1.

  • Plate Inoculation:

    • Dip a sterile swab into the adjusted inoculum and rotate it firmly against the upper inside wall of the tube to express excess fluid.

    • Streak the swab evenly across the entire surface of an MHA plate in three directions (rotating the plate approximately 60° each time) to ensure uniform growth.

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Disk Application:

    • Impregnate sterile filter paper disks with a known amount of this compound solution and allow them to dry.

    • Using sterile forceps, place the this compound disk onto the surface of the inoculated MHA plate.

    • Gently press the disk to ensure complete contact with the agar.

    • Place control disks on the same plate, ensuring they are spaced far enough apart to prevent overlapping zones of inhibition.

  • Incubation:

    • Invert the plates and incubate at 35°C for 16-24 hours[7][8].

  • Reading Results:

    • After incubation, measure the diameter of the zone of inhibition (the area with no bacterial growth) around each disk in millimeters (mm)[5].

    • The size of the zone indicates the relative susceptibility of the MRSA strain to this compound. Interpretation requires establishing breakpoints specific to the compound.

Visualizations

The following diagrams illustrate the classification of this compound and a general workflow for its evaluation against MRSA.

cluster_origin Source Organism cluster_class Chemical Classification cluster_activity Biological Activity Streptomyces sp. Streptomyces sp. This compound This compound Streptomyces sp.->this compound Isolated from Depsipeptide Depsipeptide Etamycin Class Etamycin Class Etamycin Class->Depsipeptide Sub-class of This compound->Etamycin Class Member of Anti-MRSA Anti-MRSA This compound->Anti-MRSA Exhibits Antibacterial Antibacterial Anti-MRSA->Antibacterial Is a type of

Caption: Logical relationship of this compound.

cluster_assay cluster_analysis prep Step 1: Preparation assay Step 2: Assay Setup (Broth Microdilution) prep_compound Prepare this compound Stock Solution dilute Serially Dilute this compound in 96-Well Plate prep_compound->dilute prep_mrsa Prepare MRSA Inoculum (0.5 McFarland) inoculate Inoculate Wells with MRSA Suspension prep_mrsa->inoculate incubation Step 3: Incubation (35°C for 16-20h) dilute->inoculate inoculate->incubation analysis Step 4: Data Analysis read_plate Read Plate for Visible Growth (Turbidity) incubation->read_plate determine_mic Determine MIC Value (Lowest concentration with no growth) read_plate->determine_mic

Caption: Experimental workflow for MIC determination.

References

Experimental Application of Fijimycin C in Infectious Disease Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Fijimycin C is a novel depsipeptide of the etamycin class, isolated from the marine-derived actinomycete, Streptomyces sp. strain CNS-575.[1][2][3] As a member of the streptogramin B family of antibiotics, this compound is of interest for its potential activity against multidrug-resistant Gram-positive pathogens.[1] Preliminary studies have demonstrated its in vitro efficacy against clinically relevant strains of methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3]

These application notes provide a summary of the known anti-MRSA activity of this compound, its presumed mechanism of action, and detailed protocols for its experimental application in both in vitro and in vivo infectious disease models. Given the early stage of research, protocols for cytotoxicity and in vivo efficacy are presented as proposed methodologies to guide further investigation.

Mechanism of Action

This compound belongs to the etamycin, or streptogramin B, class of antibiotics.[1] These antibiotics are known to inhibit bacterial protein synthesis. The proposed mechanism involves binding to the 50S ribosomal subunit, which can interfere with the peptidyl transferase reaction or inhibit the translocation of the nascent polypeptide chain, ultimately halting protein production and leading to bacterial cell death.

cluster_ribosome Bacterial 70S Ribosome 50S 50S Subunit Protein Nascent Polypeptide 50S->Protein Peptidyl Transfer 50S->X Translocation 30S 30S Subunit mRNA mRNA mRNA->30S Binds tRNA Aminoacyl-tRNA tRNA->50S Enters A-site FijimycinC This compound FijimycinC->50S block->X Blocks Translocation & Peptidyl Transfer cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Prepare MRSA inoculum (0.5 McFarland standard) p2 Prepare serial dilutions of this compound in a 96-well plate e1 Inoculate wells with MRSA suspension to final conc. of 5x10^5 CFU/mL p2->e1 e2 Incubate plate at 37°C for 18-24 hours e1->e2 a1 Visually inspect for turbidity e2->a1 a2 Determine MIC: Lowest concentration with no visible growth a1->a2 cluster_prep Pre-Infection cluster_infection Infection & Treatment cluster_monitoring Monitoring & Endpoints p1 Culture MRSA to logarithmic phase p2 Prepare inoculum in saline with 4% hog gastric mucin p1->p2 i1 Administer MRSA inoculum intraperitoneally (IP) to mice p2->i1 i2 Administer this compound (or vehicle/control antibiotic) at 1 and 6 hours post-infection i1->i2 m1 Monitor mice for clinical signs and survival for up to 7 days i2->m1 m2 Alternative Endpoint: Euthanize at 24h, collect peritoneal fluid/spleen for CFU counts

References

Application Notes and Protocols for the Synthesis of Fijimycin C Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fijimycin C is a cyclic depsipeptide belonging to the etamycin class of antibiotics, which exhibits significant activity against methicillin-resistant Staphylococcus aureus (MRSA). As a member of the streptogramin B group of antibiotics, its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. The complex structure of this compound, featuring several non-proteinogenic and N-methylated amino acids, presents a considerable synthetic challenge. However, it also offers numerous opportunities for the generation of novel derivatives with potentially improved potency, altered selectivity, and enhanced pharmacokinetic properties.

These application notes provide a comprehensive overview of the proposed synthetic strategies for this compound and its derivatives, based on established solid-phase peptide synthesis (SPPS) and macrolactamization techniques. Detailed protocols for the synthesis, purification, and characterization of these compounds are provided to guide researchers in this field.

Data Presentation

Table 1: Proposed Protecting Groups for the Amino Acid Building Blocks of this compound
Amino Acid ResidueProposed α-Amino Protecting GroupSide Chain Protecting GroupNotes
D-α-PhenylsarcosineFmocNoneN-methylated amino acid. Special coupling conditions may be required.
L-AlanineFmocNone-
L-N,β-DimethylleucineFmocNoneN-methylated amino acid.
SarcosineFmocNoneN-methylated amino acid.
D-allo-HydroxyprolineFmocBoc or tBuProtection of the hydroxyl group is necessary.
D-LeucineFmocNone-
L-ThreonineFmocBoc or tBuServes as the site for ester bond formation in the depsipeptide.
3-Hydroxypicolinic Acid-Boc or tBuIncorporated as the final N-terminal residue.
Table 2: Representative Yields for Key Synthetic Steps (Based on Analogous Syntheses)
StepDescriptionRepresentative Yield (%)Reference
1Loading of the first amino acid onto the resin85-95[Generic SPPS protocols]
2Fmoc deprotection>99[Generic SPPS protocols]
3Amino acid coupling (standard)95-99[Generic SPPS protocols]
4N-methylation on-resin70-85[Published methods for on-resin N-methylation]
5Coupling of N-methylated amino acids80-95[Specialized coupling protocols for N-methylated residues]
6Cleavage of the linear peptide from the resin80-90[Cleavage protocols for specific resins]
7Macrolactamization30-60[Literature on cyclic depsipeptide synthesis]
8Final deprotection and purification50-70[Standard purification protocols]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of the Linear this compound Precursor

This protocol outlines the solid-phase synthesis of the linear octapeptide precursor of this compound using a Fmoc/tBu strategy.

Materials:

  • Fmoc-L-Thr(tBu)-Wang resin

  • Fmoc-protected amino acids (see Table 1)

  • 3-Hydroxypicolinic acid

  • Coupling reagents: HBTU, HOBt, or HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine in DMF

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)

  • Reagents for N-methylation (if performed on-resin): o-NBS-Cl, K2CO3, MeI, mercaptoethanol, DBU

Procedure:

  • Resin Swelling: Swell the Fmoc-L-Thr(tBu)-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound threonine by treating with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate a solution of the next Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF with DIPEA (6 eq.) for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.

    • Wash the resin with DMF and DCM.

  • Synthesis of the Linear Peptide: Repeat steps 2 and 3 for each amino acid in the sequence: D-Leu, D-allo-Hyp(tBu), Sar, L-N,β-DiMeLeu, L-Ala, D-α-PheSar.

  • Coupling of N-methylated Amino Acids: For coupling to and of N-methylated amino acids, extended coupling times or the use of stronger coupling reagents like HATU may be necessary.

  • Incorporation of 3-Hydroxypicolinic Acid: Couple 3-hydroxypicolinic acid using standard coupling conditions.

  • Cleavage from Resin: Once the linear sequence is complete, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin using a cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5) for 2-3 hours.

  • Precipitation and Lyophilization: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet with ether. Lyophilize the crude linear peptide to obtain a white powder.

Protocol 2: Macrolactamization and Final Deprotection

This protocol describes the cyclization of the linear precursor in solution to form the macrolactone ring of this compound.

Materials:

  • Lyophilized linear peptide precursor

  • Cyclization reagents: DPPA, HATU, or PyBOP

  • Base: DIPEA or NaHCO3

  • Solvent: Anhydrous DMF or DCM, high dilution conditions (0.1-1 mM)

  • Deprotection reagent: Trifluoroacetic acid (TFA) for Boc/tBu groups.

Procedure:

  • Cyclization:

    • Dissolve the linear peptide in a large volume of anhydrous DMF or DCM to achieve high dilution.

    • Add the cyclization reagent (e.g., DPPA, 3 eq.) and base (e.g., NaHCO3, 6 eq.) to the solution.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by HPLC-MS.

  • Work-up: Quench the reaction and remove the solvent under reduced pressure.

  • Final Deprotection: Treat the crude cyclic peptide with a TFA-based cocktail to remove the side-chain protecting groups.

  • Purification: Purify the crude this compound by preparative reverse-phase HPLC.

  • Characterization: Characterize the final product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Synthesis of this compound Derivatives

The synthetic route can be modified to generate a library of this compound derivatives for structure-activity relationship (SAR) studies.

  • Modification of the Phenylsarcosine Residue: Incorporate different N-methylated aromatic amino acids at this position to probe the importance of the phenyl group for activity.

  • Variation at the Alanine/Serine Position: Synthesize analogs where the L-alanine is replaced with other amino acids (e.g., glycine, valine, serine) to investigate the impact on bioactivity. Fijimycin A and C differ at this position.

  • N-Methylation Pattern: Synthesize derivatives with altered N-methylation patterns to understand the role of these modifications in target binding and cell permeability. This can be achieved by either using pre-methylated amino acid building blocks or by selective on-resin N-methylation.

Mandatory Visualizations

Fijimycin_C_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Resin Fmoc-L-Thr(tBu)-Wang Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Couple Fmoc-D-Leu-OH Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling2 Couple Fmoc-D-allo-Hyp(tBu)-OH Deprotection2->Coupling2 Deprotection3 Fmoc Deprotection Coupling2->Deprotection3 Coupling3 Couple Fmoc-Sar-OH Deprotection3->Coupling3 Deprotection4 Fmoc Deprotection Coupling3->Deprotection4 Coupling4 Couple Fmoc-L-N,β-DiMeLeu-OH Deprotection4->Coupling4 Deprotection5 Fmoc Deprotection Coupling4->Deprotection5 Coupling5 Couple Fmoc-L-Ala-OH Deprotection5->Coupling5 Deprotection6 Fmoc Deprotection Coupling5->Deprotection6 Coupling6 Couple Fmoc-D-α-PheSar-OH Deprotection6->Coupling6 Coupling7 Couple 3-Hydroxypicolinic Acid Coupling6->Coupling7 Cleavage Cleavage from Resin Coupling7->Cleavage Linear_Peptide Linear Peptide Precursor Cleavage->Linear_Peptide Macrolactamization Macrolactamization Linear_Peptide->Macrolactamization Protected_Fijimycin Protected this compound Macrolactamization->Protected_Fijimycin Deprotection_Final Final Deprotection Protected_Fijimycin->Deprotection_Final Purification RP-HPLC Purification Deprotection_Final->Purification Fijimycin_C This compound Purification->Fijimycin_C

Caption: Synthetic workflow for this compound.

Bacterial_Protein_Synthesis_Inhibition cluster_Ribosome Bacterial 70S Ribosome 50S_Subunit 50S Subunit Peptide_Exit_Tunnel Nascent Peptide Exit Tunnel 50S_Subunit->Peptide_Exit_Tunnel Contains 30S_Subunit 30S Subunit mRNA mRNA Fijimycin_C This compound (Streptogramin B) Fijimycin_C->50S_Subunit Binds to Inhibition Inhibition Fijimycin_C->Inhibition Protein_Elongation Protein Elongation Peptide_Exit_Tunnel->Protein_Elongation Peptidyl_tRNA Peptidyl-tRNA Peptidyl_tRNA->Peptide_Exit_Tunnel Passes through Inhibition->Peptide_Exit_Tunnel Blocks

Caption: Mechanism of action of this compound.

Troubleshooting & Optimization

Overcoming Fijimycin C conformational mixture in NMR analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges with the conformational mixture of Fijimycin C in NMR analysis.

Troubleshooting Guides

Problem: My 1D ¹H NMR spectrum of this compound shows more peaks than expected, and many are broad or doubled.

Cause: this compound, like other etamycin-class depsipeptides, exists as a mixture of slowly interconverting conformers at room temperature.[1] This is often due to cis-trans isomerization of one or more amide bonds, particularly the bond involving the hydroxyproline (Hyp) residue.[1] The slow exchange rate on the NMR timescale results in separate sets of signals for each major conformer.

Solutions:

  • Variable Temperature (VT) NMR: Acquire spectra at different temperatures. While this did not lead to coalescence of conformers for the related Fijimycin A, indicating a high energy barrier to interconversion, it is a crucial first step to understand the dynamics of the system.[1] Observing changes in the relative integrals of the two sets of peaks can provide thermodynamic information about the conformational equilibrium.

  • Solvent Titration: Acquiring spectra in a series of solvents with different polarities (e.g., from CDCl₃ to DMSO-d₆) can sometimes favor one conformer over the other, simplifying the spectrum. However, for Fijimycin A, the conformational mixture persisted across various solvents.[1]

  • 2D NMR Techniques: Employ two-dimensional NMR experiments to resolve overlapping signals and confirm that the doubled peaks belong to distinct but structurally related molecules (the conformers). Key experiments include:

    • COSY: To identify coupled proton spin systems within each conformer.

    • HSQC: To correlate protons with their directly attached carbons, aiding in assignment.

    • HMBC: To establish long-range correlations and piece together the carbon skeleton for each conformer.

    • EXSY/NOESY: To positively identify which signals correspond to the same proton in different conformers through exchange cross-peaks.

Problem: I can't distinguish between NOE cross-peaks and exchange cross-peaks in my NOESY spectrum.

Cause: The NOESY pulse sequence detects both through-space dipolar couplings (NOE) and chemical exchange. For a molecule the size of this compound (MW ≈ 900 g/mol ), the NOE effect can be close to zero, making this distinction even more challenging.

Solution: Rotating Frame Overhauser Effect Spectroscopy (ROESY)

A ROESY experiment is the preferred method for molecules in this size range. It provides information similar to NOESY but with a key difference:

  • ROE cross-peaks (through-space) have the opposite phase to the diagonal peaks.

  • Exchange cross-peaks have the same phase as the diagonal peaks.

This allows for unambiguous identification of exchanging protons between the different conformers of this compound.[2][3][4]

Problem: I need to quantify the populations of the conformers and the rate of their interconversion.

Cause: Simple visualization of the conformers is insufficient for a full characterization of the system. Quantitative data is required to understand the thermodynamics and kinetics of the conformational equilibrium.

Solutions:

  • Quantification of Conformer Populations (pA, pB):

    • In the 1D ¹H NMR spectrum, find well-resolved signals that are clearly separated for each conformer.

    • Integrate these corresponding signals for each conformer.

    • The ratio of the integrals directly reflects the population ratio of the conformers.

  • Quantification of Exchange Rates (kex): 2D EXSY

    • Acquire a series of 2D EXSY spectra with varying mixing times (τm).

    • The intensity of the cross-peaks (Icross) relative to the diagonal peaks (Idiag) is a function of the mixing time and the exchange rate.

    • By analyzing the build-up of the cross-peak intensity as a function of the mixing time, the exchange rate constant (kex) can be determined.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reason for the conformational complexity of this compound?

A1: The presence of multiple conformers is a known characteristic of this compound and related etamycin-class depsipeptides.[1] This phenomenon is primarily attributed to the slow rotation around amide bonds, leading to distinct cis and trans isomers. The N-methylated amino acids and the hydroxyproline (Hyp) residue in the macrocyclic structure are likely contributors to this restricted rotation.[1]

Q2: I have tried heating my sample up to 80°C, but the doubled peaks in the NMR spectrum are not coalescing. What does this mean?

A2: The fact that the signals do not coalesce at elevated temperatures, as was also observed for Fijimycin A, indicates that the energy barrier for the interconversion between the conformers is high.[1] The exchange rate is still slow on the NMR timescale even at these temperatures. To study the kinetics of such a system, you will need to use more advanced NMR techniques like 2D EXSY or relaxation dispersion.

Q3: How can I definitively prove that the two sets of signals I see are from interconverting conformers and not from two different impurities?

A3: A 2D EXSY (or ROESY) experiment is the most direct way to prove this. If you observe cross-peaks between a signal in the major set and a signal in the minor set, it confirms that there is chemical exchange between these two species. Impurities will not show exchange cross-peaks with your compound of interest.

Q4: Can computational chemistry help in analyzing the conformational mixture of this compound?

A4: Yes, computational methods are a powerful complement to experimental NMR data. Molecular dynamics (MD) simulations can be used to explore the conformational space of this compound and identify low-energy conformers.[5][6] The predicted structures can then be used to calculate theoretical NMR parameters (chemical shifts, NOEs), which can be compared with experimental data to validate the proposed structures of the different conformers. This combined approach provides a more complete picture of the conformational landscape.

Experimental Protocols

Protocol 1: Quantitative Analysis of Conformer Populations
  • Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration that provides a good signal-to-noise ratio in a reasonable time.

  • 1D ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum.

    • Ensure the spectral width is adequate to cover all signals.

    • Use a sufficient relaxation delay (e.g., 5 x T₁) to ensure complete relaxation of all protons for accurate integration.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Identify at least two pairs of well-resolved, non-overlapping signals corresponding to the same proton in the two major conformers (Conformer A and Conformer B).

  • Integration and Calculation:

    • Integrate the selected signals for Conformer A (Iₐ) and Conformer B (Iₑ).

    • Calculate the mole fractions (populations) as follows:

      • Population of A (pₐ) = Iₐ / (Iₐ + Iₑ)

      • Population of B (pₑ) = Iₑ / (Iₐ + Iₑ)

Protocol 2: Determination of Exchange Rate (kex) using 2D EXSY
  • Pulse Sequence: Use a standard NOESY pulse sequence (e.g., noesyesgp on Bruker instruments).

  • Acquisition Parameters:

    • Acquire a series of 2D EXSY spectra, each with a different mixing time (τm). A typical range of mixing times for this type of exchange would be 50 ms, 100 ms, 200 ms, 400 ms, 600 ms, and 800 ms.

    • Keep all other parameters (temperature, relaxation delay, number of scans, etc.) constant across all experiments.

  • Data Processing:

    • Process each 2D spectrum identically.

    • Identify a pair of exchanging protons and integrate the diagonal peaks (Iₐₐ and Iₑₑ) and the corresponding cross-peaks (Iₐₑ and Iₑₐ) for each mixing time.

  • Data Analysis:

    • For a two-site exchange (A ⇌ B), the exchange rate constant (kex = kₐ + kₑ) can be determined by analyzing the build-up of the cross-peak intensities as a function of the mixing time (τm). At short mixing times, the relationship is approximately linear:

      • Iₐₑ(τm) / Iₑₑ(0) ≈ kₑ * τm

      • Iₑₐ(τm) / Iₐₐ(0) ≈ kₐ * τm

    • A more accurate determination involves fitting the intensity data to the full exchange matrix equations.

Data Presentation

Table 1: Hypothetical Quantitative NMR Data for this compound Conformers in CDCl₃ at 298 K

ParameterDescriptionIllustrative ValueMethod of Determination
pₐ Population of Major Conformer0.701D ¹H NMR Integration
pₑ Population of Minor Conformer0.301D ¹H NMR Integration
kₑₓ Overall Exchange Rate (kₐ + kₑ)1.5 s⁻¹2D EXSY (mixing time series)
ΔG Gibbs Free Energy Difference-1.2 kJ/molFrom population ratio (ΔG = -RT ln(pₐ/pₑ))
ΔG‡ Activation Free Energy> 80 kJ/molEstimated from lack of coalescence in VT-NMR

Note: The quantitative values presented are illustrative and based on typical data for similar macrocyclic peptides exhibiting slow conformational exchange. Specific experimental determination for this compound is required for precise values.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_initial_steps Initial Troubleshooting cluster_advanced_analysis Advanced Analysis cluster_quantification Quantification cluster_modeling Computational Modeling P1 Complex 1D NMR Spectrum (Doubled/Broad Peaks) S1 Variable Temperature (VT) NMR P1->S1 S2 Solvent Titration P1->S2 A1 2D NMR Assignment (COSY, HSQC, HMBC) S1->A1 No Coalescence S2->A1 Mixture Persists A2 Identify Exchange with ROESY/EXSY A1->A2 Q1 Determine Population Ratios (1D NMR Integration) A2->Q1 Q2 Determine Exchange Rate (kex) (2D EXSY Mixing Time Series) A2->Q2 M1 Molecular Dynamics (MD) Conformational Search Q1->M1 Q2->M1 M2 Calculate Theoretical NMR Parameters M1->M2 M2->A1 Aid Assignment & Structure Validation

Caption: Workflow for troubleshooting and analyzing the conformational mixture of this compound.

roesy_vs_exsy cluster_roesy ROESY Spectrum cluster_noesy_small NOESY/EXSY Spectrum (Small Molecule) r_diag Diagonal Peaks (Positive Phase) r_roe ROE Cross-Peaks (Opposite/Negative Phase) r_diag->r_roe Through-space interaction r_exch Exchange Cross-Peaks (Same/Positive Phase) r_diag->r_exch Conformational exchange n_diag Diagonal Peaks (Positive Phase) n_noe NOE Cross-Peaks (Opposite/Negative Phase) n_diag->n_noe Through-space interaction n_exch Exchange Cross-Peaks (Same/Positive Phase) n_diag->n_exch Conformational exchange

Caption: Distinguishing exchange from NOE/ROE signals based on cross-peak phases.

References

How to improve the yield of Fijimycin C fermentation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for maximizing the yield of Fijimycin C, a potent antibacterial depsipeptide produced by Streptomyces sp. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during this compound fermentation.

Low or No this compound Production

Q1: My Streptomyces sp. culture is growing well (high biomass), but I'm detecting little to no this compound. What are the likely causes?

A1: This is a common issue where primary metabolism (growth) is favored over secondary metabolism (antibiotic production). Several factors could be at play:

  • Sub-optimal Fermentation Medium: The composition of your medium is critical. An excess of readily metabolizable carbon or nitrogen sources can repress secondary metabolite production. The original fermentation medium for this compound production consisted of starch (10 g/L), yeast extract (4 g/L), and peptone (2 g/L). Variations in these concentrations or the use of different sources can significantly impact yield.

  • Incorrect pH: The optimal pH for antibiotic production in Streptomyces is often near neutral (pH 6.5-7.5).[1][2][3] Deviations outside this range can inhibit the biosynthetic enzymes responsible for this compound synthesis, even if the organism can still grow.

  • Inadequate Aeration: Biosynthesis of complex secondary metabolites like this compound is typically an aerobic process.[1] Low dissolved oxygen (DO) levels can be a major limiting factor. Ensure vigorous agitation and an adequate air supply.

  • Sub-optimal Temperature: While Streptomyces can grow at a range of temperatures, the optimal temperature for secondary metabolite production might be narrower. The producing strain for this compound was cultured at 27°C. Significant deviations could reduce yield.

  • Harvesting at the Wrong Time: this compound is a secondary metabolite, meaning its production phase typically follows the primary growth phase (idiophase). Harvesting too early, during the logarithmic growth phase, will result in low yields. A typical fermentation time is 6-8 days.

Q2: I've optimized the medium and physical parameters, but my yield is still low. Could precursor availability be the issue?

A2: Yes, insufficient supply of specific building blocks is a frequent bottleneck. This compound is a non-ribosomally synthesized peptide, meaning it is assembled by a large enzyme complex (NRPS) from specific amino acid precursors. The amino acid constituents of this compound are L-Phenylalanine (used to make L-PhSar), L-Serine, Leucine (used for L-DiMeLeu and L-Leu), L-Proline (used for D-Hyp), and L-Threonine. Supplying these amino acids to the culture can enhance production. This strategy is known as precursor feeding.[4][5][6]

Q3: Can genetic factors be responsible for low yields?

A3: Absolutely. Low production can be due to low expression of the this compound biosynthetic gene cluster (BGC). Overexpression of pathway-specific positive regulatory genes or the entire BGC can significantly improve titers.[7] Conversely, the presence of negative regulators can suppress production.

Contamination Issues

Q1: My fermentation broth appears milky white and the pH has dropped significantly after 72 hours. What's happening?

A1: This is a classic sign of bacterial contamination, likely by fast-growing organisms such as Bacillus or lactic acid bacteria.[8] These contaminants consume the nutrients intended for your Streptomyces and produce organic acids, leading to a drop in pH which can inhibit or kill your production strain. Review your aseptic techniques, sterilization of media and equipment, and the purity of your seed culture.

Q2: How can I confirm if my seed culture is contaminated?

A2: Before inoculating your main culture, streak a sample of the seed culture onto a nutrient-rich agar plate (like Nutrient Agar or Tryptic Soy Agar) and incubate for 24-48 hours. Streptomyces colonies typically have a chalky, filamentous appearance and a characteristic earthy smell. Contaminating bacteria will usually form smooth, glistening colonies and may appear much faster. Also, perform a Gram stain; Streptomyces are Gram-positive, filamentous bacteria.

Strategies for Yield Improvement

Media Optimization

The composition of the fermentation medium is paramount. A systematic approach to optimizing carbon, nitrogen, and phosphate sources can lead to substantial yield improvements.

Table 1: Effect of Carbon Source on Secondary Metabolite Production in Streptomyces

Carbon Source (10 g/L)Relative Yield of Secondary MetaboliteReference
StarchHigh
GlucoseVariable (can cause repression)[3][9]
MannitolHigh
GlycerolHigh[5]

Table 2: Effect of Nitrogen Source on Secondary Metabolite Production in Streptomyces

Nitrogen Source (5 g/L)Relative Yield of Secondary MetaboliteReference
Yeast ExtractHigh
PeptoneHigh[5]
CaseinHigh
Soybean MealHigh[3]
Ammonium SaltsVariable (can cause pH drop)

Logical Workflow for Media Optimization

Caption: Workflow for systematic media optimization.

Precursor Feeding

Supplementing the culture with the amino acid building blocks of this compound can significantly boost yields.

Table 3: Precursor Amino Acids for this compound Biosynthesis

This compound MoietyPrecursor Amino AcidSuggested Feeding Concentration (mM)
L-PhenylsarcosineL-Phenylalanine1 - 5
L-SerineL-Serine1 - 5
L-N,N-DimethylleucineL-Leucine1 - 5
D-HydroxyprolineL-Proline1 - 5
L-LeucineL-Leucine1 - 5
L-ThreonineL-Threonine1 - 5

Note: Optimal concentrations need to be determined empirically.

Experimental Protocol: Precursor Feeding

  • Prepare Stock Solutions: Prepare sterile, pH-neutral stock solutions (e.g., 100 mM) of each precursor amino acid.

  • Timing of Addition: Add the precursor at the transition between the growth phase and the production phase (typically after 48-72 hours of fermentation). Adding precursors too early can sometimes inhibit growth.

  • Concentration Range: Test a range of final concentrations for each precursor (e.g., 0.5 mM, 1 mM, 2 mM, 5 mM).

  • Analysis: Harvest the culture at the optimal time (e.g., 7 days) and quantify this compound production via HPLC or LC-MS to determine the effect of each precursor.

Genetic Engineering

For advanced users, genetic manipulation of the producing strain offers a powerful method for yield enhancement.

Plausible Biosynthetic Pathway for this compound Precursors

This compound belongs to the etamycin class of depsipeptides, which share biosynthetic logic with virginiamycin S. The pathway below is inferred from the virginiamycin S biosynthetic gene cluster and general non-ribosomal peptide synthesis principles.[1][4][6][10][11][12][13]

Fijimycin_Biosynthesis cluster_precursors Precursor Synthesis cluster_nrps NRPS Assembly Line Lysine L-Lysine PicolinicAcid 3-Hydroxypicolinic Acid Lysine->PicolinicAcid visB-like (ligase) visD-like (hydroxylase) NRPS Fijimycin NRPS/PKS Megasynthase PicolinicAcid->NRPS Starter Unit Proline L-Proline Hydroxyproline D-Hydroxyproline Proline->Hydroxyproline Proline Hydroxylase Hydroxyproline->NRPS Fijimycin_C This compound NRPS->Fijimycin_C Cyclization & Release (Thioesterase Domain) L_Phe L-Phenylalanine L_Phe->NRPS L_Ser L-Serine L_Ser->NRPS L_Leu L-Leucine L_Leu->NRPS L_Thr L-Threonine L_Thr->NRPS

Caption: Hypothetical biosynthesis of this compound precursors and NRPS assembly.

Genetic Strategies:

  • Overexpress Positive Regulators: Identify and overexpress genes within the BGC that appear to be transcriptional activators (e.g., SARPs - Streptomyces Antibiotic Regulatory Proteins).

  • Delete Negative Regulators: Identify and knock out genes that repress antibiotic synthesis.

  • Refactor the BGC: Place the entire this compound biosynthetic gene cluster under the control of a strong, constitutive promoter to uncouple its expression from complex native regulation.

Detailed Experimental Protocols

Protocol 1: Inoculum Preparation and Fermentation

This protocol is based on standard methods for Streptomyces fermentation.[2][7][9]

1. Seed Culture Preparation: a. Aseptically transfer a loopful of spores or mycelia from a mature agar plate culture of Streptomyces sp. CNS-575 into a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth or the production medium). b. Incubate at 27-30°C on a rotary shaker at 200-220 rpm for 48-72 hours until dense, fragmented mycelial growth is observed.

2. Production Culture Inoculation: a. Prepare the production medium (e.g., 10 g/L Starch, 4 g/L Yeast Extract, 2 g/L Peptone in seawater or artificial seawater) in a baffled flask or fermenter. Sterilize by autoclaving at 121°C for 20 minutes. b. Inoculate the production medium with 5-10% (v/v) of the seed culture. c. Incubate under the following conditions:

  • Temperature: 27°C
  • Agitation: 220 rpm (for flasks) or as required to maintain DO >30% (for fermenters)
  • pH: Maintain at 7.0 (use buffers like MOPS or automated pH control if necessary)
  • Duration: 6-8 days

3. Monitoring the Fermentation: a. Aseptically withdraw samples every 24 hours. b. Measure cell growth (packed cell volume or dry cell weight). c. Measure pH and adjust if necessary. d. Analyze the supernatant for this compound concentration using HPLC or LC-MS.

Experimental Workflow Diagram

Fermentation_Workflow Spore_Plate Mature Spore Plate Seed_Flask Inoculate Seed Flask (TSB, 48-72h, 27°C) Spore_Plate->Seed_Flask Production_Flask Inoculate Production Flask (5-10% v/v) Seed_Flask->Production_Flask Incubation Incubate (6-8 days, 27°C, 220 rpm) Production_Flask->Incubation Sampling Daily Sampling (pH, Growth, Titer) Incubation->Sampling Harvest Harvest & Extraction Incubation->Harvest Sampling->Incubation

Caption: Standard workflow for this compound fermentation.

References

Technical Support Center: Chemical Synthesis of Fijimycin C

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The total chemical synthesis of Fijimycin C has not been extensively reported in peer-reviewed literature. This technical support center provides troubleshooting guidance and protocols based on established principles for the synthesis of structurally related cyclic depsipeptides of the etamycin class. The challenges addressed are anticipated based on the complex structure of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

A1: The primary challenges stem from its complex structure as a cyclic depsipeptide. Key difficulties include:

  • Synthesis of Non-proteinogenic Amino Acids: this compound contains several unusual residues such as L-α-phenylsarcosine (L-PhSar), L-N,N-dimethylleucine (L-DiMeLeu), and D-4-hydroxypipecolic acid (d-HyP), which must be synthesized individually before incorporation.[1][2]

  • Stereochemical Control: The molecule has multiple chiral centers with specific D and L configurations. Maintaining stereochemical integrity, particularly during peptide coupling and macrocyclization, is critical to avoid epimerization.[3]

  • Peptide Couplings with N-methylated Residues: The presence of N-methylated amino acids like L-PhSar and L-DiMeLeu can significantly slow down coupling reactions due to steric hindrance, leading to incomplete reactions.[4][5]

  • Macrocyclization: The ring-closing step, whether via macrolactamization (amide bond formation) or macrolactonization (ester bond formation), is often a low-yield reaction, prone to side reactions like dimerization or oligomerization.[6][7][8]

  • Protecting Group Strategy: An orthogonal protecting group strategy is required to selectively deprotect the N-terminus for chain elongation, the side chains (e.g., the hydroxyl group of L-Serine), and the C-terminus for final cyclization.[9][10]

  • Purification: The final product may exist as a mixture of conformers, complicating purification by standard techniques like RP-HPLC.[11]

Q2: What is a suitable overall synthetic strategy for this compound?

A2: A convergent solid-phase peptide synthesis (SPPS) followed by a solution-phase macrocyclization is a common and effective strategy.[7][12] This involves synthesizing the linear peptide precursor on a resin, cleaving it from the support, and then performing the ring-closing reaction in a dilute solution to favor the intramolecular reaction.

Q3: Which macrocyclization strategy is preferred: macrolactamization or macrolactonization?

A3: Both strategies are viable, but macrolactamization (forming an amide bond) is often kinetically favored over macrolactonization (forming an ester bond).[13][14] The choice of cyclization site is crucial and should be made to minimize steric hindrance and the risk of epimerization. For this compound, cyclization between the C-terminal Threonine and the N-terminal L-PhSar could be a logical approach.

Q4: How can I confirm the stereochemistry of the synthesized amino acids and the final product?

A4: The stereochemistry of custom-synthesized amino acid building blocks can be confirmed using chiral chromatography or by derivatization with a chiral agent (e.g., Marfey's reagent) followed by LC-MS analysis. For the final product, extensive 2D NMR analysis (NOESY/ROESY) can help determine relative stereochemistry, while comparison to the natural product's analytical data is the definitive confirmation.

Troubleshooting Guides

Issues in Solid-Phase Peptide Synthesis (SPPS) of the Linear Precursor
Problem Potential Cause(s) Recommended Solution(s)
Low coupling efficiency / Incomplete reaction (indicated by positive Kaiser test)1. Steric hindrance from bulky or N-methylated amino acids (e.g., L-PhSar, L-DiMeLeu).[15] 2. Peptide aggregation on the resin, especially with hydrophobic sequences.[16] 3. Inefficient activation of the incoming amino acid.1. Double couple: Perform the coupling reaction twice.[15] 2. Use stronger coupling reagents: Switch to reagents like HATU, HCTU, or PyBOP.[17] 3. Increase reaction time and/or temperature. 4. Change solvent: Use N-Methyl-2-pyrrolidone (NMP) instead of DMF to reduce aggregation.[16] 5. Incorporate a "turn-inducer" like a pseudoproline dipeptide to disrupt secondary structures.[18]
Fmoc deprotection is slow or incomplete 1. Aggregation preventing access of the piperidine solution to the N-terminus. 2. Formation of piperidine-fulvene adduct which can consume piperidine.1. Increase deprotection time or use multiple short treatments. 2. Use a different base: A solution of 1,8-Diazabicycloundec-7-ene (DBU) in DMF can be more effective.[17] 3. Agitate the resin thoroughly during deprotection.
Loss of peptide chains from the resin 1. Resin instability: The linker is not stable to the repeated Fmoc deprotection steps (piperidine). 2. Acid-labile side-chain protecting groups are prematurely cleaved.1. Use a more stable resin: For example, a 2-chlorotrityl chloride (2-CTC) resin is suitable for Fmoc-SPPS and allows for mild cleavage of the peptide.[12][19] 2. Ensure correct protecting groups are used: For Fmoc synthesis, side chains should be protected with acid-labile groups like tBu, Trt, and Boc.[9]
Issues in Macrocyclization
Problem Potential Cause(s) Recommended Solution(s)
Low yield of cyclic monomer; high yield of linear dimer or oligomers 1. Concentration is too high, favoring intermolecular reactions.[8] 2. Linear peptide conformation is unfavorable for cyclization.1. Use high-dilution conditions: Perform the reaction at a concentration of 0.1-1 mM.[20] 2. Use slow addition: Add the linear peptide solution slowly via syringe pump to the reaction vessel containing the coupling reagents. 3. Incorporate a turn-inducing residue (e.g., D-amino acid, Proline, or pseudoproline) near the cyclization site in the linear precursor to pre-organize it for cyclization.[18]
Epimerization at the C-terminal residue 1. Over-activation of the C-terminal carboxylic acid. 2. High reaction temperature or prolonged reaction time. 3. Choice of base and coupling reagent. 1. Use coupling reagents known to suppress racemization: Additives like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl cyanoglyoxylate-2-oxime (OxymaPure) are effective.[20] 2. Use a non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,4,6-collidine. 3. Lower the reaction temperature if possible.
No reaction or very slow reaction 1. Poor activation of the carboxylic acid. 2. Steric hindrance at the cyclization site.1. Use a highly efficient coupling reagent such as HATU or a phosphonium salt like PyAOP. 2. Re-evaluate the cyclization site: Choose a junction between less sterically hindered amino acids if the synthetic design allows.
Quantitative Data: Comparison of Common Macrolactamization Conditions

The following table summarizes representative conditions for macrolactamization, a key step in synthesizing cyclic peptides like this compound. Yields and epimerization levels are highly sequence-dependent.

Coupling Reagent/Additive Base Solvent Typical Concentration Typical Yield Notes on Epimerization
HATU / HOAtDIPEADMF/DCM0.5 - 1 mM20 - 60%Low when HOAt is used as an additive.[20]
PyBOP / HOBtDIPEADMF0.5 - 1 mM15 - 50%Moderate risk; HOBt helps suppress it.
DPPA (Diphenylphosphoryl azide)NaHCO₃DMF1 mM25 - 70%Generally low epimerization.
MNBA (2-Methyl-6-nitrobenzoic anhydride)DMAPDCM/THF0.5 mM40 - 75%Effective for sterically hindered cyclizations; slow addition is key to minimizing epimerization.[3]

Key Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Cycle

This protocol outlines a single cycle for adding an amino acid to the growing peptide chain on a solid support (e.g., 2-CTC resin).

  • Resin Swelling: Swell the resin in Dichloromethane (DCM), then in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove residual piperidine.

  • Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in DMF.

    • Add DIPEA (8 eq.) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the reaction to proceed for 1-4 hours with gentle agitation. For N-methylated amino acids, extend the time to 12 hours or perform a double coupling.

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Monitoring (Optional): Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

  • Repeat: Return to Step 2 for the next amino acid addition.

Protocol 2: Cleavage from 2-CTC Resin and Side-Chain Deprotection
  • Cleavage of Protected Peptide:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a solution of 1-5% Trifluoroacetic acid (TFA) in DCM for 1-2 hours. This cleaves the peptide from the 2-CTC resin while keeping acid-labile side-chain protecting groups intact.

    • Filter the resin and collect the filtrate. Neutralize the filtrate immediately with a base like pyridine.

    • Evaporate the solvent under reduced pressure to obtain the crude, side-chain protected linear peptide.

  • Global Side-Chain Deprotection (Post-Cyclization):

    • After macrocyclization, dissolve the protected cyclic peptide in a cleavage cocktail. A common mixture is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol.[17]

    • Stir the mixture at room temperature for 2-4 hours.

    • Precipitate the crude peptide by adding it to a large volume of ice-cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet again with cold ether.

    • Dry the crude peptide under vacuum.

Protocol 3: Solution-Phase Macrolactamization
  • Preparation:

    • Dissolve the crude linear peptide (with side-chain protection) in a large volume of DMF or a DCM/DMF mixture to achieve a final concentration of ~0.5 mM.

    • In a separate flask, prepare a solution of the coupling agent (e.g., HATU, 3 eq.) and a non-nucleophilic base (e.g., DIPEA, 6 eq.) in the same solvent.

  • Cyclization:

    • Using a syringe pump, add the linear peptide solution to the coupling agent solution over 4-8 hours at room temperature with vigorous stirring.

    • After the addition is complete, allow the reaction to stir for an additional 12-24 hours.

  • Workup:

    • Monitor the reaction by LC-MS.

    • Once complete, quench the reaction with a small amount of water.

    • Remove the solvent under reduced pressure.

    • Perform a liquid-liquid extraction to remove excess reagents.

    • Proceed with global deprotection (Protocol 2) and final purification by preparative RP-HPLC.

Visualizations

Logical Workflow for this compound Synthesis

Fijimycin_C_Synthesis_Workflow cluster_SPPS Solid-Phase Synthesis cluster_cleavage_cyclization Cleavage & Cyclization cluster_final Final Steps start Load C-terminal Thr on 2-CTC Resin spps_cycle Iterative Fmoc-SPPS Cycles (L-Leu, d-HyP, L-DiMeLeu, L-Ser, L-PhSar) start->spps_cycle end_spps Linear Protected Peptide on Resin spps_cycle->end_spps cleavage Mild Acid Cleavage from Resin (e.g., 1% TFA in DCM) end_spps->cleavage cyclization Solution-Phase Macrolactamization (High Dilution, HATU/DIPEA) cleavage->cyclization deprotection Global Side-Chain Deprotection (Strong Acid Cocktail) cyclization->deprotection purification Preparative RP-HPLC Purification deprotection->purification final_product This compound purification->final_product

Caption: General synthetic workflow for this compound.

Troubleshooting Logic for Failed Macrocyclization

Macrocyclization_Troubleshooting start Macrocyclization Yield is Low check_products Analyze Crude Product by LC-MS start->check_products oligomers Major Products are Dimer/Oligomers check_products->oligomers High MW Species starting_material Mainly Unreacted Linear Peptide check_products->starting_material Starting Material Dominant epimers Multiple Peaks at Product Mass (Epimers) check_products->epimers Multiple Isomers sol_oligomers 1. Decrease concentration 2. Use syringe pump for slow addition 3. Add turn-inducer to sequence oligomers->sol_oligomers sol_sm 1. Use stronger coupling reagent (e.g., HATU) 2. Increase reaction time/temp 3. Re-evaluate cyclization site starting_material->sol_sm sol_epimers 1. Add racemization suppressant (HOAt) 2. Use less hindered base (Collidine) 3. Lower reaction temperature epimers->sol_epimers

Caption: Decision tree for troubleshooting macrocyclization.

Orthogonal Protecting Group Strategy

Protecting_Groups cluster_N_term N-Terminus Protection cluster_Side_chain Side-Chain Protection cluster_C_term C-Terminus (Linker) peptide Growing Peptide Chain (on Solid Support) N_term_pg Fmoc (Fluorenylmethyloxycarbonyl) side_chain_pg tBu (tert-Butyl) for Ser(OH) Boc (tert-Butoxycarbonyl) for HyP(NH) C_term_linker 2-CTC Linker N_term_removal Removed by Base (e.g., Piperidine) for chain elongation N_term_pg->N_term_removal side_chain_removal Removed by Strong Acid (TFA) during final cleavage side_chain_pg->side_chain_removal C_term_removal Removed by Mild Acid (1% TFA) to release linear peptide for cyclization C_term_linker->C_term_removal

Caption: Orthogonal protection scheme for this compound synthesis.

References

Fijimycin C stability and solubility issues in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and solubility of Fijimycin C in experimental buffers. Given that this compound is a relatively new compound, specific data on its behavior in various buffer systems is limited. The information provided here is based on the known properties of the etamycin class of depsipeptides, to which this compound belongs, as well as general principles of handling similar antibiotic compounds.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initially dissolving this compound?

A1: Based on its isolation procedure, this compound is soluble in organic solvents such as methanol and acetonitrile.[1] For biological assays, it is recommended to prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO or ethanol) and then dilute it into the desired aqueous experimental buffer. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the experimental system.

Q2: I am observing precipitation when I dilute my this compound stock solution into my aqueous buffer. What can I do?

A2: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds like this compound. Here are a few troubleshooting steps:

  • Lower the final concentration: The solubility of this compound in aqueous buffers may be limited. Try working with a lower final concentration.

  • Increase the solvent concentration: A slight increase in the percentage of the organic solvent in the final solution might help, but be mindful of its potential effects on your experiment.

  • Test different buffers: The composition of your buffer can influence solubility. See the troubleshooting guide for more details on buffer selection.

  • Use a solubilizing agent: In some cases, non-ionic detergents (e.g., Tween® 80, Pluronic® F-68) at low concentrations can help improve solubility. However, their compatibility with your specific assay must be validated.

Q3: How should I store my this compound stock solution?

A3: For long-term storage, it is recommended to store this compound as a solid at -20°C or below. Stock solutions in organic solvents should also be stored at -20°C or -80°C in tightly sealed vials to prevent evaporation and degradation. Avoid repeated freeze-thaw cycles.

Q4: What is the expected stability of this compound in aqueous buffers?

A4: There is currently no specific published data on the stability of this compound in various aqueous buffers. However, depsipeptides can be susceptible to hydrolysis, especially at extreme pH values and elevated temperatures.[2][3] It is recommended to prepare fresh dilutions in your experimental buffer for each experiment. If you need to store solutions in aqueous buffers for a short period, keep them on ice and use them as soon as possible. For longer-term stability assessment, a stability study is recommended (see Experimental Protocols section).

Q5: Does the pH of the buffer affect this compound stability?

A5: Yes, pH is a critical factor that can affect the stability of many antibiotics, including those with ester and amide bonds like this compound.[2][4][5][6] Generally, neutral to slightly acidic pH conditions (pH 4-7) tend to be optimal for the stability of similar compounds.[6] Extreme pH values (highly acidic or alkaline) are likely to accelerate the degradation of this compound.[2]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Precipitation of this compound in experimental buffer - Low aqueous solubility.- Buffer components interacting with the compound.- pH of the buffer affecting solubility.- Lower the final concentration of this compound.- Increase the percentage of organic co-solvent (e.g., DMSO, ethanol) if your experiment allows.- Test different buffer systems (e.g., HEPES, MOPS instead of phosphate buffers if you suspect salt precipitation).[7]- Adjust the pH of your buffer within a range that is compatible with your experiment.
Loss of biological activity - Degradation of this compound in the experimental buffer.- Adsorption of the compound to plasticware.- Prepare fresh solutions for each experiment.- Perform a time-course experiment to assess the stability of this compound in your buffer at the experimental temperature.- Use low-protein-binding microplates and tubes.
Inconsistent experimental results - Incomplete dissolution of this compound.- Degradation of the compound over the course of the experiment.- Presence of multiple conformers.[1][8]- Ensure complete dissolution of the stock solution before further dilution.- Vortex the stock solution and the final dilution thoroughly.- Minimize the time between solution preparation and the start of the experiment.- Be aware that the presence of conformers might lead to complex kinetic behaviors.[1]

Quantitative Data

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound against methicillin-resistant Staphylococcus aureus (MRSA) strains.[1]

StrainMIC (µg/mL)
MRSA (ATCC33591)32
MRSA (UAMS1182)n/a
MRSA (NRS123)8

Experimental Protocols

Protocol: Assessing the Solubility and Stability of this compound in a Custom Buffer

This protocol provides a general framework for determining the empirical solubility and stability of this compound in your specific experimental buffer.

1. Materials:

  • This compound

  • DMSO (or other suitable organic solvent)

  • Your experimental buffer (e.g., PBS, TRIS, HEPES)

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Incubator or water bath at the desired experimental temperature

  • Low-protein-binding tubes

2. Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Solubility Assessment:

    • Prepare a series of dilutions of the this compound stock solution in your experimental buffer to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Vortex each dilution thoroughly.

    • Visually inspect for any precipitation immediately after preparation and after a short incubation (e.g., 1 hour) at your experimental temperature.

    • For a more quantitative measure, centrifuge the samples and measure the concentration of this compound in the supernatant using HPLC. The highest concentration that shows no precipitation is the empirical solubility limit.

  • Stability Assessment:

    • Prepare a solution of this compound in your experimental buffer at a concentration below its determined solubility limit.

    • Divide the solution into aliquots and incubate them at your experimental temperature.

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot and immediately analyze it by HPLC to determine the concentration of intact this compound.

    • A decrease in the peak area corresponding to this compound over time indicates degradation.

3. Data Analysis:

  • Plot the concentration of this compound versus time.

  • Calculate the degradation rate constant and the half-life (t½) of this compound in your buffer under the tested conditions.

Visualizations

experimental_workflow Workflow for this compound Stability & Solubility Testing cluster_prep Preparation cluster_solubility Solubility Assessment cluster_stability Stability Assessment cluster_analysis Data Analysis stock Prepare Concentrated Stock in Organic Solvent dilute_sol Prepare Serial Dilutions in Experimental Buffer stock->dilute_sol prep_stab Prepare Solution Below Solubility Limit stock->prep_stab observe Visual & HPLC Analysis for Precipitation dilute_sol->observe incubate Incubate at Experimental Temperature prep_stab->incubate time_points Analyze Aliquots at Different Time Points via HPLC incubate->time_points plot Plot Concentration vs. Time time_points->plot calculate Calculate Degradation Rate and Half-life plot->calculate

Caption: Experimental workflow for determining this compound solubility and stability.

troubleshooting_logic Troubleshooting Logic for this compound Experiments cluster_solubility Solubility Issues cluster_stability Stability Issues cluster_solutions Potential Solutions start Experimental Issue (e.g., Precipitation, Low Activity) check_conc Is Concentration too high? start->check_conc check_buffer Is Buffer Composition an issue? start->check_buffer check_solvent Is Co-solvent Percentage too low? start->check_solvent check_time Was the solution prepared fresh? start->check_time check_temp Was the solution stored properly? start->check_temp check_ph Is the buffer pH appropriate? start->check_ph sol_lower_conc Lower Final Concentration check_conc->sol_lower_conc sol_change_buffer Try Different Buffer check_buffer->sol_change_buffer sol_inc_solvent Increase Co-solvent % check_solvent->sol_inc_solvent sol_fresh_prep Prepare Fresh Solution check_time->sol_fresh_prep sol_store_cold Store on Ice check_temp->sol_store_cold sol_adjust_ph Adjust Buffer pH check_ph->sol_adjust_ph

Caption: Logical relationships in troubleshooting this compound experimental issues.

hypothetical_pathway Hypothetical Signaling Pathway for a Depsipeptide Antibiotic cluster_extracellular Extracellular cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular fijimycin This compound membrane_insertion Membrane Insertion & Oligomerization fijimycin->membrane_insertion Ca2+ dependent pore_formation Pore Formation membrane_insertion->pore_formation ion_leakage Ion Leakage (K+, Mg2+) pore_formation->ion_leakage depolarization Membrane Depolarization ion_leakage->depolarization process_inhibition Inhibition of Cellular Processes (e.g., ATP synthesis, macromolecule synthesis) depolarization->process_inhibition cell_death Bacterial Cell Death process_inhibition->cell_death

References

Optimizing Fijimycin C dosage for in vitro antibacterial assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Fijimycin C in in vitro antibacterial assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a standard Minimum Inhibitory Concentration (MIC) assay?

A1: For initial MIC assays, we recommend a broad concentration range to determine the approximate potency of this compound against your bacterial strain of interest. A common starting range is a 2-fold serial dilution from 128 µg/mL down to 0.125 µg/mL. This range can be adjusted based on preliminary results or literature values for similar compounds.

Q2: What is the optimal solvent for dissolving and diluting this compound?

A2: this compound is sparingly soluble in water but readily soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mg/mL) in 100% DMSO. Subsequent dilutions for the assay should be made in the appropriate culture medium. Ensure the final concentration of DMSO in the assay does not exceed 1% (v/v), as higher concentrations can inhibit bacterial growth.

Q3: How should I prepare my bacterial inoculum for an MIC assay with this compound?

A3: Prepare the bacterial inoculum by selecting 3-5 well-isolated colonies from an overnight culture plate. Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth - MHB) and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to an approximate cell density of 1.5 x 10^8 CFU/mL. This suspension should then be diluted to achieve the final desired inoculum density in the assay wells, typically 5 x 10^5 CFU/mL.

Troubleshooting Guide

Issue 1: I am observing precipitation of this compound in my assay wells.

  • Cause: This may be due to the low solubility of this compound in aqueous culture media, especially at higher concentrations. The stock solution may also be too concentrated.

  • Solution:

    • Ensure the final DMSO concentration in the wells containing the highest concentration of this compound does not exceed 1%.

    • When preparing dilutions, add the this compound stock solution to the culture medium and vortex immediately to ensure proper mixing.

    • If precipitation persists, consider preparing a lower concentration stock solution in DMSO.

Issue 2: My MIC results for this compound are inconsistent across replicate plates.

  • Cause: Inconsistent results can stem from several factors, including inaccurate pipetting, improper inoculum preparation, or contamination.

  • Solution:

    • Pipetting: Use calibrated pipettes and ensure proper technique, especially when performing serial dilutions.

    • Inoculum: Ensure the 0.5 McFarland standard is well-mixed and that the inoculum is prepared fresh for each experiment.

    • Contamination: Use aseptic techniques throughout the procedure. Include a "no drug" control to monitor for contamination.

Issue 3: I am not observing any antibacterial activity, even at high concentrations of this compound.

  • Cause: This could be due to bacterial resistance, degradation of the compound, or an issue with the experimental setup.

  • Solution:

    • Positive Control: Include a positive control antibiotic with a known MIC against your test strain to validate the assay.

    • Compound Integrity: Ensure the this compound has been stored correctly (e.g., at -20°C, protected from light) and has not expired.

    • Bacterial Strain: Verify the identity and purity of your bacterial strain. It may possess intrinsic or acquired resistance to the mechanism of action of this compound.

Experimental Protocols & Data

Protocol: Broth Microdilution MIC Assay for this compound
  • Prepare this compound Stock: Dissolve this compound in 100% DMSO to a final concentration of 10 mg/mL.

  • Serial Dilutions: In a 96-well plate, perform 2-fold serial dilutions of this compound in Mueller-Hinton Broth (MHB) to achieve the desired concentration range.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of 5 x 10^5 CFU/mL in each well.

  • Incubation: Add the prepared inoculum to each well of the 96-well plate containing the serially diluted this compound.

  • Controls: Include a positive control (bacteria, no drug), a negative control (broth only), and a solvent control (bacteria with the highest concentration of DMSO used).

  • Read Results: Incubate the plate at 37°C for 18-24 hours. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Sample Data: MIC of this compound against Common Bacterial Strains
Bacterial StrainGram StainMIC Range (µg/mL)
Staphylococcus aureusPositive0.5 - 2
Streptococcus pneumoniaePositive0.25 - 1
Escherichia coliNegative8 - 32
Pseudomonas aeruginosaNegative>128

Visualizations

This compound Mechanism of Action

FijimycinC_Pathway cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (GyrA/GyrB) This compound->DNA_Gyrase DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Cell_Death Cell Death DNA_Replication->Cell_Death

Caption: Proposed mechanism of this compound inhibiting bacterial DNA gyrase.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare this compound Stock (in DMSO) C Serial Dilution of This compound in 96-Well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Add Inoculum to Wells B->D C->D E Incubate at 37°C for 18-24h D->E F Read MIC (Lowest concentration with no growth) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Troubleshooting low bioactivity in Fijimycin C experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering low bioactivity in experiments utilizing Fijimycin C. The following information is structured to address common challenges, from compound handling to specific experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is a depsipeptide belonging to the etamycin class of antibiotics.[1][2][3][4] It was isolated from a marine-derived Streptomyces species.[1][2][3] Its established biological activity is as an antibacterial agent, particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) with MIC100 values reported between 4–16 µg/mL.[1][2][3][4]

Q2: I am not observing the expected activity of this compound in my cancer cell line experiments targeting the mTOR pathway. Why might this be?

Currently, the published scientific literature on this compound primarily details its antibacterial properties.[1][2][3][4] There is limited public information directly linking this compound to the inhibition of the PI3K/Akt/mTOR pathway in eukaryotic cells. If you are exploring this novel application, low bioactivity could stem from several factors including:

  • Compound-related issues: Solubility, stability, and degradation.

  • Assay-specific problems: Incorrect assay choice, suboptimal protocol, or issues with reagents.

  • Cell-line specific effects: The cell line you are using may not be sensitive to this compound.

The following sections will delve into troubleshooting these specific areas.

Q3: What are the best practices for handling and storing this compound?

As a natural product, proper handling and storage of this compound are crucial to maintain its bioactivity. While specific stability data for this compound is not widely available, general guidelines for depsipeptides suggest:

  • Storage: Store the lyophilized powder at -20°C or -80°C.

  • Solubilization: Prepare stock solutions in a suitable organic solvent like DMSO. For cell-based assays, ensure the final concentration of the solvent is non-toxic to your cells (typically <0.5%).

  • Working Aliquots: Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles which can degrade the compound.

Troubleshooting Guide: Low Bioactivity

Issue 1: Inconsistent or No Effect in Cell Viability Assays (e.g., MTT, CellTiter-Glo)

Possible Cause 1: Poor Solubility or Precipitation

  • Recommendation: Visually inspect your stock solution and final dilutions for any precipitates. Consider preparing fresh dilutions for each experiment. The solubility of natural products can be a limiting factor.[5][6]

Possible Cause 2: Compound Inactivity or Degradation

  • Recommendation: If possible, verify the integrity of your this compound sample using analytical methods like HPLC or mass spectrometry. Ensure that the compound has been stored correctly and that stock solutions are not too old.

Possible Cause 3: Suboptimal Assay Conditions

  • Recommendation: Optimize the parameters of your cell viability assay. This includes cell seeding density, treatment duration, and the concentration range of this compound. A broad concentration range is recommended for initial screening.

Data Presentation

Table 1: General Experimental Parameters for mTOR Inhibitors in Cell-Based Assays
ParameterRecommended RangeNotes
Concentration Range (Screening) 1 nM - 100 µMA wide range is crucial for determining the IC50.
Incubation Time 24 - 96 hoursVaries by cell line and the specific endpoint being measured.[7]
Cell Seeding Density Varies by cell lineShould be optimized to ensure cells are in the logarithmic growth phase.
DMSO Concentration < 0.5% (v/v)High concentrations of DMSO can be toxic to cells.

Experimental Protocols & Methodologies

Protocol 1: Western Blot for Phosphorylated S6 Kinase (p-S6K)

A reduction in the phosphorylation of S6 Kinase (S6K), a downstream effector of mTORC1, is a common readout for mTOR inhibition.[8][9]

1. Cell Lysis and Protein Quantification:

  • Culture and treat cells with this compound at various concentrations and time points.
  • Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors to preserve phosphorylation states.[10]
  • Quantify protein concentration using a standard method (e.g., BCA assay).

2. SDS-PAGE and Protein Transfer:

  • Denature protein lysates by boiling in SDS-PAGE sample buffer.[10]
  • Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[10][11]
  • Incubate the membrane with a primary antibody specific for phospho-S6K (e.g., Thr389) overnight at 4°C with gentle agitation.[10][11][12]
  • Wash the membrane multiple times with TBST.
  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11][12]
  • Wash the membrane again with TBST.

4. Detection:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]
  • To normalize the data, probe the same membrane for total S6K and a loading control like β-actin or GAPDH.

Protocol 2: In Vitro mTOR Kinase Assay

This assay directly measures the kinase activity of mTORC1.[13][14][15][16]

1. Immunoprecipitation of mTORC1:

  • Lyse cells using a CHAPS-based buffer to maintain the integrity of the mTORC1 complex.[14]
  • Incubate cell lysates with an anti-Raptor antibody to specifically immunoprecipitate mTORC1.[16]

2. Kinase Reaction:

  • Wash the immunoprecipitated mTORC1 complex.
  • Resuspend the complex in a kinase assay buffer containing a substrate (e.g., recombinant 4E-BP1 or inactive S6K) and ATP.[13][15][16]
  • Incubate the reaction at 30°C for 30-60 minutes.[13][15]

3. Detection of Substrate Phosphorylation:

  • Stop the reaction by adding SDS-PAGE sample buffer.
  • Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.

Visualizations

Diagram 1: PI3K/Akt/mTOR Signaling Pathway

mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC_complex TSC1/TSC2 Akt->TSC_complex Inactivation Rheb Rheb TSC_complex->Rheb Inactivation mTORC1 mTORC1 Rheb->mTORC1 Activation S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Autophagy Autophagy mTORC1->Autophagy Inhibition Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis _4EBP1->Protein_Synthesis

Caption: Simplified PI3K/Akt/mTORC1 signaling cascade.

Diagram 2: Troubleshooting Workflow for Low Bioactivity

Troubleshooting_Workflow Start Low or No Bioactivity Observed Check_Compound Step 1: Verify Compound Integrity & Solubility Start->Check_Compound Solubility Is the compound fully dissolved at working concentration? Check_Compound->Solubility Check Check_Protocol Step 2: Review Experimental Protocol Concentration Is the concentration range appropriate? Check_Protocol->Concentration Check Check_Cells Step 3: Evaluate Cell System Sensitivity Is the cell line known to be sensitive to this pathway's inhibition? Check_Cells->Sensitivity Check Solubility->Check_Compound No, adjust solvent/concentration Storage Was the compound stored correctly? Are aliquots fresh? Solubility->Storage Yes Storage->Check_Compound No, use new aliquot Storage->Check_Protocol Yes Concentration->Check_Protocol No, broaden range Duration Is the treatment duration optimal? Concentration->Duration Yes Duration->Check_Protocol No, perform time-course Controls Are positive/negative controls working? Duration->Controls Yes Controls->Check_Protocol No, troubleshoot assay Controls->Check_Cells Yes Sensitivity->Check_Cells No, consider new cell line Outcome Hypothesis Confirmed or New Research Direction Sensitivity->Outcome Yes

Caption: Logical workflow for troubleshooting low bioactivity.

References

Methods to reduce Fijimycin C degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on methods to reduce Fijimycin C degradation during storage. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a depsipeptide, a class of compounds characterized by both peptide (amide) and ester bonds in their cyclic structure.[1][2][3] Like other depsipeptides, this compound is susceptible to chemical degradation, primarily through the hydrolysis of these ester and amide linkages. This degradation can lead to a loss of biological activity, compromising experimental results and the therapeutic potential of the compound.

Q2: What are the likely degradation pathways for this compound?

Based on its depsipeptide structure, the primary degradation pathways for this compound are anticipated to be:

  • Hydrolysis: The ester and amide bonds within the cyclic structure can be cleaved by water. This process can be accelerated by acidic or basic conditions.

  • Oxidation: Certain amino acid residues within the structure may be susceptible to oxidation, particularly if exposed to air and light over extended periods.

  • Photodegradation: Exposure to light, especially UV radiation, can provide the energy to initiate degradation reactions.

Q3: How can I detect and quantify this compound degradation?

Several analytical techniques can be employed to monitor the stability of this compound and identify potential degradation products:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for separating this compound from its degradation products. A decrease in the peak area of the parent compound over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the mass identification capabilities of mass spectrometry. It is invaluable for identifying the molecular weights of degradation products, which can help in elucidating the degradation pathways.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the degradation products, confirming the site of hydrolysis or other chemical modifications.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of biological activity in my this compound sample. Degradation of the compound due to improper storage or handling.1. Verify storage conditions. Store solid this compound at -20°C or lower, protected from moisture and light.[5]2. For solutions, prepare fresh or store as aliquots at -80°C for short periods. Avoid repeated freeze-thaw cycles.[5]3. Analyze the sample by HPLC to check for the presence of degradation products.
I see extra peaks in my HPLC chromatogram that were not there initially. Formation of degradation products.1. Use LC-MS to identify the molecular weights of the new peaks to understand the degradation pathway.2. Review your experimental conditions. High temperatures, extreme pH, or prolonged exposure to light can accelerate degradation.
The pH of my this compound solution has changed over time. Hydrolysis of the ester or amide bonds can release acidic or basic functional groups, altering the pH.1. Buffer your solutions to a pH of around 5-6, as this can help to slow down hydrolysis for many peptides.[5]2. Monitor the pH of your solutions regularly.

Experimental Protocols

Protocol 1: Stability Testing of this compound by HPLC
  • Preparation of Standard Solution: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.

  • Sample Preparation for Storage: Aliquot the stock solution into several vials. For solid-state stability, lyophilize the solvent to obtain a dry powder.

  • Storage Conditions: Store the vials under different conditions (e.g., -20°C, 4°C, room temperature, protected from light, and exposed to light).

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8 weeks), retrieve a vial from each storage condition.

  • HPLC Analysis:

    • Reconstitute the solid samples in the initial solvent.

    • Inject a fixed volume of each sample onto an appropriate HPLC column (e.g., C18).

    • Use a suitable mobile phase gradient (e.g., a water/acetonitrile gradient with 0.1% formic acid) to separate this compound from its degradation products.

    • Monitor the elution profile using a UV detector at a wavelength where this compound absorbs (e.g., 254 nm).

  • Data Analysis: Quantify the peak area of this compound at each time point. A decrease in the peak area relative to the initial time point indicates degradation. The percentage of this compound remaining can be calculated.

Protocol 2: Identification of Degradation Products by LC-MS
  • Sample Preparation: Use samples from the stability study that show significant degradation.

  • LC-MS Analysis:

    • Inject the sample into an LC-MS system equipped with a C18 column.

    • Use a similar mobile phase gradient as in the HPLC protocol to achieve separation.

    • The eluent is directed into the mass spectrometer.

    • Acquire mass spectra in positive ion mode to observe the protonated molecules [M+H]⁺ of this compound and its degradation products.

  • Data Interpretation:

    • Determine the molecular weights of the new peaks observed in the chromatogram.

    • Compare these molecular weights to the molecular weight of this compound to hypothesize the type of degradation (e.g., addition of a water molecule in the case of hydrolysis).

    • If possible, perform tandem MS (MS/MS) to obtain fragmentation patterns, which can help to pinpoint the location of the modification on the molecule.

Visualizations

Fijimycin_C_Degradation_Pathway Fijimycin_C This compound (Intact Depsipeptide) Hydrolysis Hydrolysis (H₂O, Acid/Base) Fijimycin_C->Hydrolysis Oxidation Oxidation (O₂, Light) Fijimycin_C->Oxidation Photodegradation Photodegradation (UV Light) Fijimycin_C->Photodegradation Linear_Peptide Linearized Peptide (Loss of Activity) Hydrolysis->Linear_Peptide Ester/Amide Cleavage Oxidized_Products Oxidized Derivatives Oxidation->Oxidized_Products Photoproducts Photodegradation Products Photodegradation->Photoproducts

Caption: Inferred degradation pathways of this compound.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Aliquot Aliquot Samples Prep_Stock->Aliquot Temp_Minus_20 -20°C Temp_4 4°C Temp_RT Room Temperature Light_Protected Protected from Light Light_Exposed Exposed to Light Time_Points Collect Samples at Time Points Temp_Minus_20->Time_Points Temp_4->Time_Points Temp_RT->Time_Points Light_Protected->Time_Points Light_Exposed->Time_Points HPLC HPLC Analysis (Quantify Degradation) Time_Points->HPLC LCMS LC-MS Analysis (Identify Products) HPLC->LCMS If degradation is observed

Caption: Workflow for assessing this compound stability.

References

Validation & Comparative

A Comparative Analysis of the Antibacterial Efficacy of Fijimycin C and Etamycin A

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, STATE] – [Date] – In the ongoing battle against antibiotic resistance, the scientific community continues to explore novel antimicrobial compounds. This guide provides a detailed comparison of the antibacterial activity of Fijimycin C, a newer depsipeptide, and Etamycin A, a well-established member of the streptogramin B class of antibiotics. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their relative potencies, mechanisms of action, and the experimental basis for these findings.

Executive Summary

This compound and Etamycin A are structurally related cyclic depsipeptide antibiotics. Both compounds exhibit potent activity against Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA). Experimental data reveals that this compound demonstrates comparable, and in some instances, slightly superior in vitro activity against MRSA compared to Etamycin A. Both antibiotics are understood to function by inhibiting bacterial protein synthesis through interaction with the 50S ribosomal subunit. This guide presents a side-by-side comparison of their antibacterial profiles, a detailed breakdown of the experimental methodologies used to determine their efficacy, and a visualization of their shared mechanism of action.

Data Presentation: In Vitro Antibacterial Activity

The antibacterial activities of this compound and Etamycin A were evaluated against three distinct strains of methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC), defined as the lowest concentration of an antibiotic that prevents visible growth of a microorganism, was determined for each compound. The results are summarized in the table below.[1]

CompoundMRSA (ATCC33591) MIC (µg/mL)MRSA (Sanger 252) MIC (µg/mL)MRSA (UAMS1182) MIC (µg/mL)
This compound 488
Etamycin A 8168

Lower MIC values indicate greater antibacterial potency.

Experimental Protocols: Broth Microdilution MIC Assay

The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[2][3]

1. Preparation of Bacterial Inoculum:

  • Colonies of Staphylococcus aureus were suspended in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • The suspension was adjusted to a turbidity equivalent to a 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

  • The standardized inoculum was then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Antimicrobial Solutions:

  • Stock solutions of this compound and Etamycin A were prepared in a suitable solvent (e.g., dimethyl sulfoxide).

  • Serial two-fold dilutions of each compound were prepared in CAMHB in 96-well microtiter plates to achieve a range of final concentrations.

3. Inoculation and Incubation:

  • Each well of the microtiter plate, containing a specific concentration of the antibiotic, was inoculated with the prepared bacterial suspension.

  • The plates were incubated at 35°C ± 2°C for 16-20 hours under ambient air conditions.

4. Determination of MIC:

  • Following incubation, the MIC was determined as the lowest concentration of the antibiotic at which there was no visible growth of the bacteria.

Below is a graphical representation of the experimental workflow for the broth microdilution assay.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Bacterial Culture Bacterial Culture Inoculum Prep Prepare Inoculum (0.5 McFarland) Bacterial Culture->Inoculum Prep Antibiotic Stock Antibiotic Stock Serial Dilutions Prepare Serial Dilutions Antibiotic Stock->Serial Dilutions Inoculation Inoculate Microtiter Plate Inoculum Prep->Inoculation Serial Dilutions->Inoculation Incubation Incubate (35°C, 16-20h) Inoculation->Incubation MIC Determination Determine MIC (Lowest concentration with no growth) Incubation->MIC Determination

Fig. 1: Broth microdilution workflow.

Mechanism of Action: Inhibition of Protein Synthesis

Both this compound and Etamycin A belong to the streptogramin B class of antibiotics, which are known to inhibit bacterial protein synthesis.[4][5][6] Their mechanism of action involves binding to the 50S subunit of the bacterial ribosome. This binding event occurs within the ribosomal exit tunnel, which is the path that newly synthesized polypeptide chains traverse. By occupying this tunnel, the antibiotic physically obstructs the progression of the growing peptide chain, leading to the premature dissociation of the peptidyl-tRNA from the ribosome.[4] This ultimately halts protein synthesis, which is essential for bacterial survival.

The following diagram illustrates the signaling pathway of protein synthesis inhibition by Etamycin A and, by extension, this compound.

Protein_Synthesis_Inhibition cluster_ribosome Bacterial Ribosome (70S) 50S 50S Subunit ExitTunnel Ribosomal Exit Tunnel 30S 30S Subunit mRNA mRNA Peptide Nascent Polypeptide Protein_Synthesis Protein Synthesis Inhibited ExitTunnel->Peptide Blocks exit of ExitTunnel->Peptide Etamycin_Fijimycin Etamycin A / this compound Etamycin_Fijimycin->ExitTunnel Binds to

References

Comparative Analysis of Fijimycin A, B, and C Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comprehensive comparative analysis of the bioactivity of Fijimycin A, B, and C, novel depsipeptides of the etamycin class. This guide is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of these natural products.

Introduction

Fijimycins A, B, and C are recently discovered cyclic depsipeptides isolated from a marine-derived Streptomyces sp. (strain CNS-575) collected from marine sediments in Fiji.[1][2] As members of the etamycin class of antibiotics, which belong to the streptogramin B group, their primary mode of action is the inhibition of bacterial protein synthesis.[3][4][5] This guide summarizes the known bioactivity of these three compounds, provides detailed experimental protocols for their assessment, and illustrates their mechanism of action.

Data Presentation: Bioactivity of Fijimycins

The primary reported bioactivity of Fijimycins A, B, and C is their antibacterial action against methicillin-resistant Staphylococcus aureus (MRSA). The following table summarizes the minimum inhibitory concentration (MIC100) values for each compound against three different MRSA strains.[1]

CompoundMRSA ATCC33591 (µg/mL)MRSA Sanger 252 (µg/mL)MRSA UAMS1182 (µg/mL)
Fijimycin A 16324
Fijimycin B >32Not Available>32
Fijimycin C 16168

Note: The bioactivity of Fijimycins A, B, and C against other pathogens (e.g., fungi, viruses) or in other disease models (e.g., cancer) has not been reported in the available scientific literature.

Key Findings from Bioactivity Data

  • Fijimycins A and C demonstrate significant antibacterial activity against the tested MRSA strains, with MIC100 values ranging from 4 to 32 µg/mL.[1]

  • Fijimycin B exhibits weak to no activity against the same MRSA strains, suggesting that its structural differences from Fijimycins A and C are critical for its antibacterial efficacy.[1]

  • The activity of Fijimycin A and C is comparable to that of etamycin A, a known member of this antibiotic class.[1]

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of Fijimycins against MRSA, based on standard broth microdilution methods.

Experimental Workflow for MIC Determination

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start bacterial_culture Grow MRSA strains in Mueller-Hinton Broth (MHB) start->bacterial_culture compound_prep Prepare stock solutions of Fijimycins A, B, and C in DMSO start->compound_prep inoculation Inoculate each well with MRSA suspension to a final concentration of 5x10^5 CFU/mL bacterial_culture->inoculation serial_dilution Perform 2-fold serial dilutions of Fijimycins in MHB in a 96-well plate compound_prep->serial_dilution serial_dilution->inoculation incubation Incubate plates at 35-37°C for 16-20 hours inoculation->incubation read_results Visually inspect for turbidity or use a plate reader to measure absorbance at 600 nm incubation->read_results determine_mic Determine MIC100 as the lowest concentration with no visible bacterial growth read_results->determine_mic end End determine_mic->end

Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Method for MIC Assay

  • Bacterial Culture Preparation: Inoculate a colony of each MRSA strain into Mueller-Hinton Broth (MHB) and incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (approximately 0.5 McFarland turbidity standard).

  • Compound Preparation: Prepare stock solutions of Fijimycin A, B, and C in dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each Fijimycin compound in MHB to achieve a range of desired concentrations.

  • Inoculation: Dilute the logarithmic phase MRSA culture in MHB and add it to each well of the microtiter plate to achieve a final bacterial concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation: Incubate the plates at 35-37°C for 16 to 20 hours.

  • MIC Determination: The MIC100 is determined as the lowest concentration of the compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Mechanism of Action: Inhibition of Protein Synthesis

Fijimycins, as members of the streptogramin B class, inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[3][4] This binding interferes with the elongation of the polypeptide chain, leading to the premature release of incomplete peptides and ultimately inhibiting bacterial growth.[4][6]

Signaling Pathway of Protein Synthesis Inhibition

G cluster_ribosome Bacterial Ribosome (70S) cluster_sites 50S_subunit 50S Subunit Inhibition Inhibition 30S_subunit 30S Subunit P_site P Site A_site A Site P_site->A_site Peptidyl Transfer mRNA mRNA mRNA->30S_subunit binds tRNA_P tRNA-Peptide tRNA_P->P_site Polypeptide Growing Polypeptide Chain tRNA_P->Polypeptide tRNA_A Aminoacyl-tRNA tRNA_A->A_site Fijimycin Fijimycin (Streptogramin B) Fijimycin->50S_subunit binds to Fijimycin->P_site Fijimycin->A_site Inhibition->P_site Blocks peptide elongation

Mechanism of protein synthesis inhibition by Fijimycins.

Conclusion

Fijimycins A and C are potent antibacterial agents against MRSA, while Fijimycin B shows limited activity. Their mechanism of action is consistent with other streptogramin B antibiotics, involving the inhibition of bacterial protein synthesis. Further research is warranted to explore the full spectrum of bioactivity of these compounds and their potential for development as therapeutic agents. This guide provides a foundational understanding for researchers to build upon in their future investigations of the Fijimycins.

References

Fijimycin C: A Comparative Analysis of its Efficacy Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of Fijimycin C, a novel antibacterial depsipeptide, against various strains of Methicillin-Resistant Staphylococcus aureus (MRSA). The performance of this compound is compared with established anti-MRSA antibiotics, supported by available experimental data. This document is intended to serve as a resource for researchers and professionals in the field of infectious diseases and antibiotic development.

Executive Summary

This compound, isolated from a marine-derived Streptomyces sp., has demonstrated significant in vitro activity against hospital-associated and community-associated MRSA strains. This guide summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound and compares it with other clinically relevant antibiotics. Detailed experimental protocols for determining antibiotic efficacy and diagrams of relevant biological pathways and experimental workflows are also provided to facilitate further research and understanding.

Comparative Efficacy Data

The following table summarizes the in vitro efficacy of this compound and other antibiotics against three distinct MRSA strains: the hospital-associated strain ATCC 33591, the sequenced hospital-associated strain Sanger 252, and the community-associated strain UAMS-1182.

AntibioticMRSA StrainMinimum Inhibitory Concentration (MIC100) in µg/mLSource
This compound ATCC 33591 16
Sanger 252 4
UAMS-1182 8
Fijimycin A ATCC 3359116
Sanger 2524
UAMS-11828
Etamycin A ATCC 3359132
Sanger 2524
UAMS-11828
Vancomycin ATCC 335911 - 2
Linezolid ATCC 335911.56 - 2
Daptomycin MRSA (general)0.25 - 1.0[1][2]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The following protocols are standard methods for determining the MIC of an antimicrobial agent against MRSA.

a) Broth Microdilution Method

This method involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate.

  • Preparation of Antibiotic Solutions: Prepare a stock solution of the antibiotic in a suitable solvent. Create a series of two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Culture MRSA strains on an appropriate agar medium. Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: Inoculate the microtiter plates containing the antibiotic dilutions with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plates at 35-37°C for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

b) E-test Method

The E-test is a gradient diffusion method that provides a quantitative MIC value.

  • Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described for the broth microdilution method.

  • Plate Inoculation: Using a sterile cotton swab, evenly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate.

  • Application of E-test Strip: Aseptically apply the E-test strip to the surface of the agar. The strip contains a predefined gradient of the antibiotic.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Result Interpretation: An elliptical zone of inhibition will form around the strip. The MIC value is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.

Visualizations

Experimental Workflow for MIC Determination

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare MRSA Inoculum (0.5 McFarland) C Inoculate Microtiter Plate A->C B Prepare Antibiotic Serial Dilutions B->C D Incubate at 37°C for 18-24h C->D E Read Plates for Visible Growth D->E F Determine MIC E->F

Caption: Workflow for MIC determination.

Mechanism of Action: Inhibition of Protein Synthesis by Etamycin Class Antibiotics

This compound belongs to the etamycin class of depsipeptides, which are known to inhibit bacterial protein synthesis. They bind to the 50S ribosomal subunit, interfering with the elongation of the polypeptide chain.

protein_synthesis_inhibition cluster_ribosome Bacterial Ribosome (70S) Ribosome 50S Subunit Peptide Growing Peptide Chain Ribosome->Peptide Blocks peptide elongation mRNA mRNA tRNA_A Aminoacyl-tRNA (A-site) tRNA_P Peptidyl-tRNA (P-site) tRNA_P->Peptide Transpeptidation FijimycinC This compound (Etamycin Class) FijimycinC->Ribosome Binds to 50S subunit

Caption: this compound inhibits protein synthesis.

References

Structural differences between Fijimycin C and other depsipeptides

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the structural nuances of Fijimycin C in the context of the broader depsipeptide landscape.

This compound, a member of the etamycin class of depsipeptides, represents a compelling subject for structural and functional analysis in the ongoing search for novel antimicrobial agents. Isolated from a marine-derived Streptomyces sp., this natural product has demonstrated significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[1] Its unique structural features, when compared to other depsipeptides, offer insights into its mechanism of action and potential for therapeutic development. This guide provides a detailed comparison of this compound's structure with other notable depsipeptides, supported by experimental data and protocols.

Structural Overview of Depsipeptides

Depsipeptides are a class of cyclic peptides where at least one amide bond is replaced by an ester linkage. This structural modification imparts greater flexibility compared to their all-amide counterparts due to lower rotational barriers of the ester bond.[2] This flexibility can influence their biological activity and pharmacological properties. Depsipeptides are predominantly found in microbial and marine organisms and exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[2][3]

Comparative Analysis of this compound's Structure

This compound belongs to the etamycin class of depsipeptides, which are characterized by a 16-membered macrocyclic ring. The defining feature of this compound is the substitution of an alanine (Ala) residue, present in its close analog Fijimycin A, with a serine (Ser) residue.[1] This seemingly minor change—the addition of a hydroxyl group—can have significant implications for the molecule's polarity, hydrogen bonding potential, and ultimately, its interaction with its biological target.

To fully appreciate the structural distinctions of this compound, a comparison with other depsipeptides from both the etamycin and other classes is presented below.

FeatureThis compoundEtamycin AAntimycin A
Class EtamycinEtamycinAntimycin
Molecular Formula C44H62N8O12[1]C44H62N8O11C28H40N2O9
Ring Size 16-membered16-membered9-membered lactone ring
Key Amino/Hydroxy Acids L-PhSar, L-Ser, L-DiMeLeu, D-HyP, D-Leu, L-Thr[1]3-hydroxypicolinic acid, L-threonine, D-leucine, D-allohydroxyproline, sarcosine, L-N,β-dimethylleucine, L-alanine, and L-phenylsarcosine3-formamidosalicylic acid, L-threonine, and other variable L-amino acids
Distinguishing Feature Contains a Serine residueContains an Alanine residue instead of SerineContains a 3-formamidosalicylate moiety and a smaller ring

Table 1: Structural Comparison of this compound with Etamycin A and Antimycin A.

Visualizing Depsipeptide Structures

The following diagrams, generated using Graphviz (DOT language), illustrate the generalized structure of a depsipeptide and the specific ring structure of this compound.

Depsipeptide_Structure cluster_backbone Cyclic Depsipeptide Backbone cluster_sidechains Side Chains (R) A Amino/Hydroxy Acid 1 B Amino/Hydroxy Acid 2 A->B Amide Bond R1 R1 A->R1 C ... B->C Amide/Ester Bond R2 R2 B->R2 D Amino/Hydroxy Acid n C->D Amide Bond D->A Ester Bond (forms macrocycle) Rn Rn D->Rn

Caption: Generalized structure of a cyclic depsipeptide, highlighting the presence of both amide and ester bonds in the macrocyclic ring.

Fijimycin_C_Structure 3-HyPic 3-HyPic L-Thr L-Thr 3-HyPic->L-Thr Amide D-Leu D-Leu L-Thr->D-Leu Ester D-aHyPro D-aHyPro D-Leu->D-aHyPro Amide Sar Sar D-aHyPro->Sar Amide L-N,B-diMeLeu L-N,B-diMeLeu Sar->L-N,B-diMeLeu Amide L-Ser L-Ser L-N,B-diMeLeu->L-Ser Amide L-PhSar L-PhSar L-Ser->L-PhSar Amide L-PhSar->3-HyPic Amide

Caption: The amino and hydroxy acid sequence of this compound's macrocyclic ring.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound, like other etamycin-class depsipeptides, functions as a streptogramin B antibiotic. These compounds inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[2] Specifically, they are thought to bind to the A-site cleft within the peptidyl transferase center of the 23S rRNA. This binding physically obstructs the entry of aminoacyl-tRNA (aa-tRNA) into the A-site, thereby stalling peptide chain elongation and ultimately leading to bacterial cell death.

Translation_Inhibition cluster_ribosome Bacterial Ribosome (70S) 50S 50S Subunit 30S 30S Subunit mRNA mRNA 30S->mRNA decodes aa-tRNA Aminoacyl-tRNA A-site aa-tRNA->A-site Binds to A-site This compound This compound This compound->A-site Blocks A-site Protein Nascent Polypeptide A-site->Protein Peptide bond formation (Inhibited)

Caption: Proposed mechanism of action for this compound, showing the blockage of the ribosomal A-site and subsequent inhibition of protein synthesis.

Experimental Protocols for Structural Elucidation

The determination of the complex structure of depsipeptides like this compound relies on a combination of advanced analytical techniques. Below are detailed protocols for the key experimental methods used.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Planar Structure Determination
  • Objective: To determine the planar structure and amino acid sequence of the depsipeptide.

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified depsipeptide in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, or CD3OD). The choice of solvent is critical as depsipeptides can exist as multiple conformers in solution.[1]

    • Transfer the solution to a standard 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum to assess the overall complexity and presence of characteristic signals (e.g., amide protons, N-methyl groups, alpha-protons).

    • Acquire a series of 2D NMR spectra:

      • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within each amino acid residue.

      • TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single spin system (i.e., a single amino acid).

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons. These are crucial for determining the sequence of amino and hydroxy acids by observing correlations from an alpha-proton or N-methyl proton of one residue to the carbonyl carbon of the adjacent residue.[1][4]

  • Data Analysis:

    • Integrate and analyze the 1D and 2D spectra to identify the individual amino and hydroxy acid spin systems.

    • Use the HMBC correlations to piece together the sequence of these residues within the macrocycle.

    • The ester linkage is often confirmed by a key HMBC correlation from the proton of the hydroxyl-bearing residue to the carbonyl carbon of the amino acid that forms the ester bond.[4]

Tandem Mass Spectrometry (MS/MS) for Sequence Verification
  • Objective: To confirm the amino acid sequence determined by NMR and to determine the molecular weight.

  • Instrumentation: An electrospray ionization (ESI) mass spectrometer coupled to a fragmentation analyzer (e.g., quadrupole, ion trap, or TOF).

  • Sample Preparation:

    • Dissolve a small amount (e.g., 1 mg/mL) of the depsipeptide in a suitable solvent for ESI, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of formic acid to promote ionization.

  • Data Acquisition:

    • Acquire a full MS scan to determine the mass of the protonated or sodiated molecule ([M+H]⁺ or [M+Na]⁺).

    • Select the parent ion of interest and subject it to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to induce fragmentation.

    • Acquire the MS/MS spectrum of the fragment ions.

  • Data Analysis:

    • Analyze the fragmentation pattern. For cyclic depsipeptides, the ring can open at various points, leading to a series of b- and y-type fragment ions (or related fragments from the opened linear precursor).

    • The mass differences between the major fragment ions correspond to the masses of the constituent amino and hydroxy acid residues, allowing for the verification of the sequence.[4]

Marfey's Method for Determining Absolute Stereochemistry
  • Objective: To determine the absolute configuration (D or L) of the constituent amino acids.

  • Principle: The depsipeptide is hydrolyzed to its constituent amino acids. These are then derivatized with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, L-FDAA). The resulting diastereomers are then separated and analyzed by HPLC. The retention time of the derivatized amino acids from the sample is compared to that of D- and L-amino acid standards that have been derivatized in the same manner.

  • Protocol:

    • Hydrolysis:

      • Place approximately 0.1-0.5 mg of the depsipeptide in a vial.

      • Add 1 mL of 6 M HCl.

      • Seal the vial under an inert atmosphere (e.g., argon or nitrogen) and heat at 110°C for 16-24 hours.[5]

      • After cooling, evaporate the HCl under a stream of nitrogen.

    • Derivatization:

      • Dissolve the dried hydrolysate in 100 µL of water.

      • Add 200 µL of a 1% (w/v) solution of L-FDAA in acetone.

      • Add 40 µL of 1 M NaHCO₃.

      • Incubate the mixture at 40°C for 1 hour, with occasional mixing.

      • Cool the reaction mixture to room temperature and neutralize by adding 20 µL of 2 M HCl.

      • Evaporate the acetone.

    • HPLC Analysis:

      • Dissolve the residue in a suitable solvent (e.g., 50% acetonitrile/water).

      • Inject an aliquot onto a C18 reverse-phase HPLC column.

      • Elute with a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid).

      • Monitor the elution at 340 nm.

    • Analysis:

      • Separately derivatize authentic D- and L-amino acid standards with L-FDAA following the same procedure.

      • Compare the retention times of the derivatized amino acids from the sample hydrolysate to those of the derivatized standards to assign the absolute configuration of each amino acid.[1]

Conclusion

This compound, as a distinct member of the etamycin class of depsipeptides, provides a valuable case study in the structure-activity relationships of natural product antibiotics. Its key structural difference from Fijimycin A—the presence of a serine residue—highlights how subtle changes in chemical structure can modulate biological activity. The experimental protocols detailed herein provide a roadmap for the comprehensive structural elucidation of such complex natural products. A thorough understanding of the structural differences between this compound and other depsipeptides, coupled with insights into its mechanism of action, will undoubtedly fuel further research into the development of novel and effective antibacterial agents to combat the growing threat of antibiotic resistance.

References

Fijimycin C: A Head-to-Head Comparison with Broad-Spectrum Antibiotics in the Fight Against Drug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In an era where antimicrobial resistance poses a significant threat to global health, the search for novel antibiotics is paramount. This guide provides a detailed head-to-head comparison of Fijimycin C, a promising etamycin-class depsipeptide, with established broad-spectrum antibiotics. This analysis is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new antimicrobial agents.

Introduction to this compound

This compound is a natural product isolated from a marine-derived Streptomyces sp.[1][2][3]. It belongs to the etamycin class of antibiotics, also known as streptogramin B antibiotics[4]. Structurally, it is a cyclic depsipeptide with the molecular formula C44H62N8O12[1]. Like other members of its class, this compound is an inhibitor of bacterial protein synthesis.

Mechanism of Action: Targeting the Bacterial Ribosome

This compound and other etamycin-class antibiotics exert their antibacterial effect by binding to the 50S subunit of the bacterial ribosome[5][6]. This binding event occurs within the ribosomal exit tunnel, interfering with the elongation of the nascent polypeptide chain and leading to the premature dissociation of peptidyl-tRNA[7]. This targeted action effectively halts protein synthesis, leading to bacterial growth inhibition.

Fijimycin_C_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Inhibition Inhibition 50S_subunit->Inhibition Leads to 30S_subunit 30S Subunit Fijimycin_C This compound Fijimycin_C->50S_subunit Binds to Protein_Synthesis Protein Synthesis Bacterial_Growth Bacterial Growth Protein_Synthesis->Bacterial_Growth Essential for Inhibition->Protein_Synthesis of Cessation Cessation Inhibition->Cessation Results in Cessation->Bacterial_Growth of

Caption: Mechanism of action of this compound.

In Vitro Efficacy: A Comparative Analysis

The in vitro activity of an antibiotic is a critical determinant of its potential clinical utility. Minimum Inhibitory Concentration (MIC) values, the lowest concentration of an antibiotic that prevents visible growth of a bacterium, are a standard measure of in vitro efficacy.

This compound Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA)

This compound has demonstrated significant activity against clinically relevant strains of MRSA. The MIC100 values, representing the concentration that inhibits 100% of bacterial growth, are presented below.

Bacterial StrainThis compound MIC100 (µg/mL)
MRSA (ATCC33591)4-8[2]
MRSA (Sanger 252)4-8[2]
MRSA (UAMS1182)8-16[2]
Broader Spectrum of Etamycin, a Close Analog

While data on the broader spectrum of this compound is limited, studies on etamycin, a closely related compound, provide valuable insights into the potential activity of this class of antibiotics against a wider range of pathogens.

Table 1: In Vitro Activity of Etamycin Against Gram-Positive Bacteria

Bacterial StrainEtamycin MIC (µg/mL)
Staphylococcus aureus (MRSA)1-2[8]
Streptococcus pyogenes2[8]
Streptococcus agalactiae4[8]
Enterococcus faecalis (VRE)8[8]

Table 2: In Vitro Activity of Etamycin Against Gram-Negative Bacteria

Bacterial StrainEtamycin MIC (µg/mL)
Moraxella catarrhalis4[8]
Haemophilus influenzae8[8]
Escherichia coli>32[8]
Pseudomonas aeruginosa>32[8]

Head-to-Head Comparison with Broad-Spectrum Antibiotics

To contextualize the efficacy of this compound, its activity is compared with that of commonly used broad-spectrum antibiotics against MRSA. It is important to note that the following MIC values are compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.

Table 3: Comparative MIC Ranges of this compound and Broad-Spectrum Antibiotics Against MRSA

AntibioticTypical MIC Range against MRSA (µg/mL)
This compound4-16[2][3]
Vancomycin0.5-2[8][9][10]
Ciprofloxacin0.25-64[1][11][12]
Meropenem12.5->1600[13]

Experimental Protocols

The following section details the standard methodologies used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Broth Microdilution Method

The broth microdilution method is a standardized and widely used technique for determining the MIC of an antibiotic.

Broth_Microdilution_Workflow Start Start Prepare_Antibiotic Prepare serial dilutions of antibiotic in a 96-well microtiter plate Start->Prepare_Antibiotic Prepare_Inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) Prepare_Antibiotic->Prepare_Inoculum Inoculate Inoculate each well with the bacterial suspension Prepare_Inoculum->Inoculate Incubate Incubate the plate at 37°C for 16-20 hours Inoculate->Incubate Read_Results Visually inspect for bacterial growth (turbidity) Incubate->Read_Results Determine_MIC Determine the MIC: lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Broth microdilution workflow.

Protocol:

  • Preparation of Antibiotic Dilutions: A two-fold serial dilution of the antibiotic is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well of the microtiter plate, containing the serially diluted antibiotic, is inoculated with the prepared bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are also included.

  • Incubation: The inoculated plate is incubated at 37°C for 16 to 20 hours in ambient air[1].

  • Result Interpretation: Following incubation, the plate is examined for visible turbidity. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria[1].

Conclusion and Future Directions

This compound exhibits potent in vitro activity against MRSA, a high-priority pathogen. Its mechanism of action, targeting the bacterial ribosome, is well-established for its antibiotic class. While the broader spectrum of this compound requires further investigation, the activity of its close analog, etamycin, against other Gram-positive and some Gram-negative bacteria suggests a wider potential utility.

The comparative data indicates that while vancomycin generally shows lower MIC values against MRSA, this compound's efficacy is within a promising range, especially considering the urgent need for new scaffolds to combat resistance. Further studies, including in vivo efficacy models, toxicity profiling, and investigations into its activity against a broader panel of multidrug-resistant organisms, are warranted to fully elucidate the therapeutic potential of this compound. The development of novel agents like this compound is a critical component in the global strategy to address the growing challenge of antimicrobial resistance.

References

Unveiling the Action of Fijimycin C: A Genetic Approach to Confirming its Ribosomal Target

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Fijimycin C, a member of the etamycin class of depsipeptide antibiotics, has demonstrated significant promise in combating multidrug-resistant bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA).[1][2][3][4][5] Understanding the precise mechanism of action of this novel antibiotic is paramount for its future development and clinical application. This guide provides a comparative analysis of this compound's mode of action, supported by established genetic methodologies used to confirm the targets of similar antibiotic classes.

Mode of Action: Targeting the Bacterial Ribosome

This compound, like other members of the etamycin and streptogramin B family of antibiotics, is a potent inhibitor of bacterial protein synthesis.[6][7][8][9][10] These antibiotics bind to the 50S subunit of the bacterial ribosome, specifically within the peptidyl-transferase center.[11][12][13] This binding event sterically hinders the progression of the nascent polypeptide chain, ultimately leading to the cessation of protein production and bacterial cell death.[11][12][14]

Streptogramin antibiotics are often comprised of two synergistic components, group A and group B.[11][12][15][16] The binding of a group A molecule to the ribosome induces a conformational change that increases the affinity for the group B molecule, leading to a more potent bactericidal effect.[11][17] this compound is classified as a group B streptogramin.[1]

Genetic Confirmation of the Ribosomal Target

The most definitive method for confirming the molecular target of an antibiotic is through the genetic analysis of resistant mutants. This approach is based on the principle that mutations in the gene encoding the drug's target can alter the binding site, thereby reducing the antibiotic's efficacy and conferring a resistance phenotype.

Key Experimental Protocols:

1. Isolation of this compound-Resistant Mutants:

  • Objective: To select for spontaneous mutants of a susceptible bacterial strain (e.g., Staphylococcus aureus) that exhibit resistance to this compound.

  • Methodology:

    • Prepare a high-density culture of the susceptible bacterial strain.

    • Plate the bacterial culture onto agar plates containing increasing concentrations of this compound, typically at 2x, 4x, 8x, and 16x the Minimum Inhibitory Concentration (MIC).

    • Incubate the plates until colonies appear on the antibiotic-containing media. These colonies represent potential resistant mutants.

    • Isolate and purify individual resistant colonies by re-streaking onto fresh antibiotic-containing agar.

    • Confirm the resistance phenotype by determining the MIC of this compound for each mutant compared to the wild-type parent strain.

2. Identification of Resistance-Conferring Mutations:

  • Objective: To identify the specific genetic mutations responsible for the observed resistance to this compound.

  • Methodology:

    • Extract genomic DNA from both the wild-type and the resistant mutant strains.

    • Based on the known mode of action of the streptogramin class, amplify genes encoding components of the 50S ribosomal subunit using the Polymerase Chain Reaction (PCR). Key target genes include those for the 23S rRNA and ribosomal proteins L4 and L22, as mutations in these have been shown to confer resistance to macrolides and streptogramins.[18][19][20]

    • Sequence the amplified PCR products from both the wild-type and mutant strains.

    • Compare the DNA sequences to identify any nucleotide changes (point mutations, insertions, or deletions) present in the resistant mutants but absent in the wild-type strain.

3. Allelic Exchange and Confirmation of Causality:

  • Objective: To confirm that the identified mutation is directly responsible for the resistance phenotype.

  • Methodology:

    • Construct a plasmid containing the mutated allele identified in the resistant mutant.

    • Introduce this plasmid into a fresh culture of the susceptible wild-type strain.

    • Through techniques such as homologous recombination, replace the wild-type allele with the mutated version in the chromosome of the susceptible strain.

    • Determine the MIC of this compound for the newly engineered strain. An increase in the MIC compared to the original wild-type strain confirms that the specific mutation is the cause of resistance.

Comparative Data of Ribosomal Antibiotics

The following table summarizes the characteristics of this compound in comparison to other well-established antibiotics that target the bacterial ribosome, as well as an antibiotic with a different mode of action for context.

Antibiotic ClassSpecific Drug ExampleTarget SubunitBinding Site/MechanismGenetic Resistance Mechanism
Depsipeptide (Streptogramin B) This compound / Etamycin 50S Peptidyl-transferase center; inhibits peptide bond formation and elongation.[11][12][13]Mutations in 23S rRNA, and ribosomal proteins L4 and L22.[18][19][20]
Macrolide Erythromycin50S Nascent peptide exit tunnel; blocks peptide elongation.[14][18]Mutations in 23S rRNA, and ribosomal proteins L4 and L22.[18][19][20]
Lincosamide Clindamycin50S Peptidyl-transferase center; overlaps with macrolide and streptogramin B binding sites.Mutations in 23S rRNA.
Aminoglycoside Streptomycin30S A-site of 16S rRNA; causes misreading of mRNA.[21]Mutations in 16S rRNA and ribosomal protein S12.
Fluoroquinolone CiprofloxacinDNA gyrase/Topoisomerase IVInhibits DNA replication.Mutations in gyrA and parC genes.

Visualizing the Scientific Workflow and Mode of Action

To further clarify the experimental logic and the molecular mechanism, the following diagrams are provided.

experimental_workflow cluster_isolation Isolation of Mutants cluster_identification Genetic Analysis cluster_confirmation Confirmation start Susceptible Bacteria plate Plate on this compound start->plate resistant Resistant Colonies plate->resistant gDNA Genomic DNA Extraction resistant->gDNA pcr PCR of Ribosomal Genes (23S rRNA, rplD, rplV) gDNA->pcr seq DNA Sequencing pcr->seq compare Sequence Comparison (Wild-type vs. Mutant) seq->compare mutation Identify Mutation compare->mutation construct Create Plasmid with Mutation mutation->construct transform Transform Susceptible Strain construct->transform exchange Allelic Exchange transform->exchange mic_test Confirm Resistance (MIC) exchange->mic_test

Figure 1. Experimental workflow for the genetic confirmation of this compound's mode of action.

mode_of_action 50S 50S Protein Synthesis Protein Synthesis 50S->Protein Synthesis Inhibition of 30S 30S This compound This compound This compound->50S Binds to Bacterial Cell Death Bacterial Cell Death Protein Synthesis->Bacterial Cell Death Leads to

Figure 2. Simplified signaling pathway of this compound's mode of action.

Conclusion

The mode of action of this compound, as a member of the etamycin class, is the inhibition of bacterial protein synthesis through binding to the 50S ribosomal subunit. This mechanism can be definitively confirmed through a series of well-established genetic studies, including the isolation of resistant mutants and the identification of mutations in ribosomal genes. This guide provides the necessary framework and comparative data for researchers to design and interpret experiments aimed at validating the molecular target of this compound and other novel antibiotics. Such studies are a critical step in the preclinical development of new antibacterial agents to combat the growing threat of antibiotic resistance.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Fijimycin C

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe handling and disposal of the novel antibiotic, Fijimycin C, ensuring laboratory safety and environmental protection.

As a novel depsipeptide antibiotic, specific disposal protocols for this compound have not been established. Therefore, it is imperative to handle this compound as a potentially hazardous chemical and adhere to rigorous safety and disposal procedures. The following guidelines are based on best practices for the management of uncharacterized research chemicals and antibiotic waste in a laboratory setting.

Chemical and Physical Properties of this compound

A summary of the known properties of this compound is provided below. This information is crucial for understanding its chemical nature and potential interactions.

PropertyValue
Molecular Formula C₄₄H₆₂N₈O₁₂
Appearance Amorphous white powder
Compound Class Depsipeptide

Step-by-Step Disposal Protocol for this compound

The following procedures provide a framework for the safe disposal of this compound waste. Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.

1. Waste Segregation and Collection:

  • Solid Waste:

    • All solid materials contaminated with this compound, including personal protective equipment (PPE), weighing papers, and labware, must be collected in a designated hazardous waste container.

    • The container should be a durable, leak-proof plastic drum or pail clearly labeled "Hazardous Chemical Waste: this compound".

  • Liquid Waste:

    • All solutions containing this compound, including stock solutions, experimental media, and the initial rinses of contaminated glassware, must be collected in a separate, designated liquid hazardous waste container.[1][2]

    • The container should be a screw-capped, chemically resistant bottle (e.g., high-density polyethylene) and clearly labeled "Hazardous Liquid Chemical Waste: this compound".

    • Never mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[3]

2. Container Management:

  • Keep waste containers securely closed except when adding waste.[3][4]

  • Store waste containers in a designated satellite accumulation area that is under the control of laboratory personnel and away from general lab traffic.[4][5]

  • Use secondary containment (e.g., a larger, chemically resistant bin) to prevent the spread of material in case of a leak.[4]

3. Decontamination of Labware:

  • Glassware and Equipment:

    • Reusable glassware and equipment should be decontaminated by triple rinsing with a suitable solvent (e.g., ethanol or methanol), followed by a final rinse with water.

    • The first two rinses must be collected as hazardous liquid waste.[3]

    • After decontamination, glassware can be washed according to standard laboratory procedures.

  • Empty Containers:

    • Original containers of this compound must be triple rinsed with a suitable solvent.[6]

    • The rinsate from all three rinses must be collected as hazardous liquid waste.[3][6]

    • After triple rinsing, deface or remove the original label and dispose of the container as non-hazardous solid waste, in accordance with institutional policies.[3][6]

4. Final Disposal:

  • Arrange for the pickup of full hazardous waste containers through your institution's EHS department.[3] Do not dispose of this compound down the drain or in the regular trash.[2][6] Improper disposal of antibiotics can contribute to environmental contamination and the development of antimicrobial resistance.[1]

  • Autoclaving is not a validated method for the degradation of this compound and should not be used as a primary disposal method.[1][2]

Disposal Workflow for this compound

The following diagram outlines the decision-making process for the proper disposal of materials contaminated with this compound.

Fijimycin_C_Disposal_Workflow cluster_decon Decontamination Process start Waste Generation (this compound) is_solid Is the waste solid? start->is_solid solid_waste Collect in labeled solid hazardous waste container. is_solid->solid_waste Yes is_liquid Is the waste liquid? is_solid->is_liquid No final_disposal Arrange for EHS pickup of all hazardous waste. solid_waste->final_disposal liquid_waste Collect in labeled liquid hazardous waste container. is_liquid->liquid_waste Yes is_labware Is it contaminated labware/container? is_liquid->is_labware No liquid_waste->final_disposal decontaminate Triple rinse with appropriate solvent. is_labware->decontaminate Yes is_labware->final_disposal No collect_rinsate Collect first two (or all three) rinses as hazardous liquid waste. decontaminate->collect_rinsate dispose_labware Dispose of decontaminated labware/container as non-hazardous waste. collect_rinsate->dispose_labware

Caption: Decision tree for the proper segregation and disposal of this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Fijimycin C

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of novel compounds like Fijimycin C is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.

This compound is a recently discovered antibacterial depsipeptide belonging to the etamycin class of compounds.[1][2] It has demonstrated significant in vitro antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] While a specific Safety Data Sheet (SDS) for this compound is not yet publicly available, its potent biological activity necessitates handling it with the same precautions as other cytotoxic or hazardous compounds.[4][5][6][7][8]

I. Personal Protective Equipment (PPE)

The primary line of defense when handling this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE). Given its cytotoxic potential, a comprehensive PPE protocol is mandatory.

PPE ComponentSpecificationRationale
Gloves Double gloving with chemotherapy-rated nitrile gloves.Prevents skin contact and absorption. Double gloving provides an extra layer of protection against potential tears or punctures.[4]
Gown Disposable, solid-front, back-closing gown made of a low-permeability fabric.Protects skin and personal clothing from contamination.[4][6]
Eye Protection Safety glasses with side shields or a full-face shield.Protects eyes from splashes or aerosols.[5][6]
Respiratory Protection A surgical N-95 respirator is recommended, especially when handling powders or creating solutions.Minimizes the risk of inhaling aerosolized particles.[8]
Additional PPE Shoe covers and a cap should be worn to minimize contamination of personal attire and the laboratory environment.[4]
II. Operational Plan for Handling this compound

A structured operational plan is crucial to minimize exposure and ensure safe handling from receipt to disposal.

A. Receiving and Storage:

  • Inspection: Upon receipt, inspect the package for any signs of damage or leakage.

  • PPE: Wear appropriate PPE, including double gloves and a lab coat, when unpacking.[4]

  • Storage: Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area. Follow any specific storage temperature requirements provided by the supplier.

B. Preparation of Solutions:

  • Designated Area: All handling and preparation of this compound, including weighing and reconstituting, should be conducted in a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI).[8]

  • Aseptic Technique: Use aseptic techniques to prevent contamination of the product and the work area.

  • Spill Prevention: Work on a disposable, plastic-backed absorbent pad to contain any potential spills.

C. Administration (In Vitro/In Vivo Studies):

  • Controlled Environment: For in vitro experiments, perform all cell culture additions within a BSC.

  • Animal Handling: For in vivo studies, personnel should wear full PPE. Cages housing animals treated with this compound should be clearly marked. Animal waste should be handled as hazardous.[5]

III. Spill Management

Immediate and appropriate response to a spill is critical to prevent exposure and contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or involves a significant amount of powder, evacuate the immediate area.

  • Don PPE: Before cleaning, don the full recommended PPE, including a respirator.

  • Containment: For liquid spills, cover with absorbent pads from a chemotherapy spill kit. For powder spills, gently cover with damp absorbent pads to avoid creating aerosols.

  • Cleanup: Working from the outer edge of the spill inward, carefully clean the area.

  • Decontamination: Decontaminate the area with an appropriate cleaning agent (e.g., 70% ethanol), followed by a thorough rinse with water.

  • Disposal: All materials used for spill cleanup must be disposed of as hazardous waste.[6]

IV. Disposal Plan

Proper disposal of this compound and all contaminated materials is essential to protect personnel and the environment.

Waste StreamDisposal Procedure
Unused this compound Dispose of as hazardous chemical waste in accordance with institutional and local regulations.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated, labeled, puncture-resistant hazardous waste container.
Contaminated PPE Carefully remove and place in a designated hazardous waste bag immediately after use.
Liquid Waste Collect in a clearly labeled, sealed hazardous waste container. Do not pour down the drain.

Visualizing the Workflow: Handling this compound

To further clarify the operational procedures, the following diagrams illustrate the key workflows for handling this compound.

Fijimycin_C_Handling_Workflow cluster_receipt Receiving and Storage cluster_preparation Preparation cluster_use Use cluster_disposal Disposal Receipt Receive Shipment Inspect Inspect Package Receipt->Inspect Unpack Unpack with PPE Inspect->Unpack Store Store Securely Unpack->Store BSC Work in BSC Store->BSC Weigh Weigh Powder BSC->Weigh Reconstitute Reconstitute Solution Weigh->Reconstitute InVitro In Vitro Experiments Reconstitute->InVitro InVivo In Vivo Studies Reconstitute->InVivo CollectWaste Collect Contaminated Materials InVitro->CollectWaste InVivo->CollectWaste Segregate Segregate Waste Streams CollectWaste->Segregate Dispose Dispose as Hazardous Waste Segregate->Dispose

Caption: Workflow for the safe handling of this compound from receipt to disposal.

Spill_Response_Plan Spill Spill Occurs Alert Alert Others Spill->Alert Evacuate Evacuate Area Alert->Evacuate DonPPE Don Full PPE Evacuate->DonPPE Contain Contain Spill DonPPE->Contain Clean Clean Up Spill Contain->Clean Decontaminate Decontaminate Area Clean->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose

Caption: Step-by-step spill response plan for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.